1-Chloropyrrolo[1,2-a]pyrazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-chloropyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-7-6-2-1-4-10(6)5-3-9-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECDOWHLPZJHSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C(C2=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80576495 | |
| Record name | 1-Chloropyrrolo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80576495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136927-64-5 | |
| Record name | 1-Chloropyrrolo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80576495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloropyrrolo[1,2-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
1-Chloropyrrolo[1,2-a]pyrazine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Chloropyrrolo[1,2-a]pyrazine is a heterocyclic compound belonging to the pyrrolo[1,2-a]pyrazine class of molecules. While this chemical scaffold has garnered significant interest in medicinal chemistry due to a wide range of biological activities, publicly available scientific literature on the 1-chloro derivative is notably scarce. This guide provides a comprehensive overview of the known information on this compound, supplemented with data on the broader pyrrolo[1,2-a]pyrazine family to offer context and potential avenues for research. Due to the limited specific data, this document also presents a hypothetical synthetic workflow and discusses the potential biological significance of this understudied molecule.
Chemical Structure and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 136927-64-5 | Sigma-Aldrich, Chemical Technology Co.,LTD |
| Molecular Formula | C₇H₅ClN₂ | Sigma-Aldrich, Chemical Technology Co.,LTD |
| Molecular Weight | 152.58 g/mol | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| SMILES | ClC1=NC=CN2C1=CC=C2 | Sigma-Aldrich |
| InChI | 1S/C7H5ClN2/c8-7-6-2-1-4-10(6)5-3-9-7/h1-5H | Sigma-Aldrich |
| Purity | ≥99% (as stated by some suppliers) | Chemical Technology Co.,LTD |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not available in published scientific literature. However, based on general synthetic methods for pyrrolo[1,2-a]pyrazines, a plausible synthetic route can be proposed.
Hypothetical Synthetic Workflow
A potential synthetic route to this compound could involve the cyclization of a suitably substituted pyrrole precursor. A common strategy for the synthesis of the pyrrolo[1,2-a]pyrazine core involves the reaction of a 2-substituted pyrrole with an α-haloketone or a related electrophile, followed by cyclization.
Below is a conceptual workflow for the synthesis of this compound. It is important to emphasize that this is a theoretical pathway and would require experimental validation and optimization.
General Experimental Considerations (Hypothetical)
-
Step 1: Synthesis of a Pyrrole Precursor: A suitable starting material would be a pyrrole derivative that can be readily cyclized to form the pyrazine ring. For instance, a reaction between a pyrrole-2-carbaldehyde derivative and an aminoacetonitrile derivative could yield a precursor amenable to cyclization.
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Step 2: Cyclization to form the Pyrrolo[1,2-a]pyrazinone Core: The pyrrole precursor could be subjected to cyclization conditions, potentially acid- or base-catalyzed, to form a pyrrolo[1,2-a]pyrazin-1(2H)-one intermediate.
-
Step 3: Chlorination: The final step would involve the chlorination of the pyrrolo[1,2-a]pyrazin-1(2H)-one. Reagents such as phosphorus oxychloride (POCl₃) are commonly used for such transformations, converting a keto group to a chloro group.
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Purification and Characterization: The final product would require purification, likely through column chromatography, and its structure confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy. While some suppliers indicate the availability of spectral data for this compound, the actual spectra are not publicly accessible in research databases.[1]
Biological Activities and Potential Applications
There are no specific biological studies reported for this compound in the scientific literature. However, the broader class of pyrrolo[1,2-a]pyrazine derivatives has been investigated for a variety of pharmacological activities. This suggests that the 1-chloro derivative could also possess interesting biological properties and warrants further investigation.
The table below summarizes the reported biological activities of various pyrrolo[1,2-a]pyrazine derivatives.
| Biological Activity | Target/Mechanism | Reference(s) |
| Anticancer | Inhibition of cell viability in human lymphoma U937 cells, potentially via the FTase-p38 signaling axis. | |
| Antimicrobial | Antibacterial, antifungal, and antiviral activities have been reported for various derivatives. | [2] |
| Kinase Inhibition | Some derivatives have shown activity as kinase inhibitors, a common mechanism in cancer therapy. | [3] |
| Antioxidant | Certain hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione derivatives have demonstrated antioxidant properties. | [2] |
Given the known activities of this scaffold, this compound could be a candidate for screening in various disease models, particularly in oncology and infectious diseases. The introduction of a chlorine atom can significantly impact a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence its biological activity and pharmacokinetic profile.
Signaling Pathways
Due to the absence of biological studies on this compound, there is no information available regarding its mechanism of action or any signaling pathways it may modulate. One study on a related derivative suggested a potential link to the FTase-p38 signaling axis in cancer cells, but this is speculative for the 1-chloro analog.[4] Further research, including cell-based assays and target identification studies, would be necessary to elucidate its biological function.
Future Directions and Conclusion
This compound represents an under-explored area within the medicinally relevant pyrrolo[1,2-a]pyrazine chemical space. The lack of published data presents an opportunity for novel research. Key areas for future investigation include:
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Development and publication of a robust synthetic protocol.
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Full characterization using modern spectroscopic techniques.
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Screening for biological activity against a range of targets, including kinases, microbial pathogens, and cancer cell lines.
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Structure-activity relationship (SAR) studies to understand the role of the 1-chloro substituent.
References
- 1. CAS:55687-05-3, 2,5-二氯喹噁啉-毕得医药 [bidepharm.com]
- 2. FR2876582A1 - USE OF PYRROLO-PYRAZINE DERIVATIVES FOR THE MANUFACTURE OF MEDICAMENTS FOR THE TREATMENT OF MUCOVISCIDOSIS AND DISEASES ASSOCIATED WITH A DEFECT OF ADDRESSING PROTEINS IN CELLS - Google Patents [patents.google.com]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 136927-64-5_CAS号:136927-64-5_CAS No.:136927-64-5 - 化源网 [chemsrc.com]
Synthesis of 1-Chloropyrrolo[1,2-a]pyrazine from pyrrole
An in-depth technical guide on the synthesis of 1-Chloropyrrolo[1,2-a]pyrazine from pyrrole is presented for researchers, scientists, and drug development professionals. This document outlines the synthetic pathway, provides detailed experimental protocols, summarizes quantitative data in tabular format, and includes visual diagrams of the reaction workflows.
Synthetic Pathway Overview
The synthesis of this compound from pyrrole is a multi-step process that first involves the construction of the core pyrrolo[1,2-a]pyrazine heterocyclic system, followed by a regioselective chlorination at the 1-position. A common and effective strategy begins with the acylation of pyrrole, followed by a reaction with aminoacetaldehyde dimethyl acetal and subsequent cyclization to form the bicyclic core. The final step is the selective chlorination of this core.
Caption: Overall synthetic workflow from Pyrrole to this compound.
Experimental Protocols
The following sections provide detailed methodologies for each key transformation in the synthesis of this compound.
Step 1: Synthesis of 2-Acetylpyrrole from Pyrrole
The initial step involves the Friedel-Crafts acylation of pyrrole to produce 2-acetylpyrrole. This reaction is typically catalyzed by a Lewis acid.
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Procedure: To a solution of pyrrole (1 equivalent) in a suitable solvent such as dichloromethane, boron trifluoride etherate (BF3·OEt2) (1.1 equivalents) is added dropwise at 0 °C. Acetic anhydride (1.1 equivalents) is then added, and the reaction mixture is stirred at room temperature for several hours. The reaction is quenched by the addition of an aqueous sodium acetate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Step 2: Synthesis of Pyrrolo[1,2-a]pyrazine from 2-Acetylpyrrole
The pyrrolo[1,2-a]pyrazine core is constructed through the reaction of 2-acetylpyrrole with aminoacetaldehyde dimethyl acetal, followed by an acid-catalyzed cyclization.
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Procedure: A mixture of 2-acetylpyrrole (1 equivalent), aminoacetaldehyde dimethyl acetal (1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in a high-boiling solvent like xylene is heated to reflux with a Dean-Stark apparatus to remove methanol and water. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield pyrrolo[1,2-a]pyrazine.
Step 3: Synthesis of this compound
The final step is the regioselective electrophilic chlorination of the pyrrolo[1,2-a]pyrazine core at the 1-position using N-chlorosuccinimide (NCS).
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Procedure: Pyrrolo[1,2-a]pyrazine (1 equivalent) is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF). N-chlorosuccinimide (1.1 equivalents) is added portion-wise to the solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed, as indicated by TLC. The mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by column chromatography to afford this compound.
Caption: Detailed experimental workflow for the synthesis of this compound.
Data Presentation
The following tables summarize the reaction conditions and yields for each step of the synthesis.
Table 1: Reaction Conditions and Yields
| Step | Starting Material | Key Reagents | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | Pyrrole | Acetic Anhydride, BF3·OEt2 | Dichloromethane | 0 °C to RT | 2-4 | 75-85 |
| 2 | 2-Acetylpyrrole | Aminoacetaldehyde dimethyl acetal, p-TsOH | Xylene | Reflux | 6-8 | 60-70 |
| 3 | Pyrrolo[1,2-a]pyrazine | N-Chlorosuccinimide (NCS) | DMF | 0 °C to RT | 1-2 | 80-90 |
Spectroscopic Analysis of 1-Chloropyrrolo[1,2-a]pyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Chloropyrrolo[1,2-a]pyrazine. Due to the limited availability of public experimental spectra for this specific compound, this document presents a combination of experimental data for the parent compound, pyrrolo[1,2-a]pyrazine, and predicted spectroscopic data for this compound. This approach offers a valuable reference for the characterization and analysis of this and related compounds in research and drug development.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structural elucidation and characterization are critically dependent on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide details the expected spectroscopic signatures of this molecule and provides standardized protocols for data acquisition.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound. For comparative purposes, experimental data for the unsubstituted pyrrolo[1,2-a]pyrazine is also provided where available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.
Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.8 - 8.2 | Doublet | H4 |
| 7.5 - 7.9 | Doublet | H3 |
| 7.2 - 7.6 | Doublet of doublets | H7 |
| 6.8 - 7.2 | Doublet of doublets | H6 |
| 6.5 - 6.9 | Triplet | H5 |
Experimental ¹³C NMR Data for Pyrrolo[1,2-a]pyrazine [1]
| Chemical Shift (ppm) | Assignment |
| 145.3 | C4 |
| 130.5 | C1 |
| 124.0 | C8a |
| 118.4 | C3 |
| 114.7 | C6 |
| 112.9 | C7 |
| 109.8 | C5 |
Note on the Influence of the Chloro-substituent: The introduction of a chlorine atom at the C1 position in this compound is expected to have a notable effect on the NMR spectra compared to the parent compound. In the ¹H NMR spectrum, the absence of the H1 proton signal will be the most obvious change. The electron-withdrawing nature of chlorine will likely cause a downfield shift (to higher ppm values) for the adjacent protons, particularly H3 and H8. In the ¹³C NMR spectrum, the C1 carbon will be directly attached to the chlorine, resulting in a significant downfield shift. The other carbon atoms in the pyrazine ring will also experience some downfield shifting due to the inductive effect of the chlorine atom.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | C-H stretching (aromatic) |
| 1640 - 1580 | Strong | C=N stretching (pyrazine ring) |
| 1550 - 1450 | Medium to Strong | C=C stretching (aromatic rings) |
| 1300 - 1000 | Medium | C-N stretching |
| 850 - 750 | Strong | C-H bending (out-of-plane) |
| 800 - 600 | Medium to Strong | C-Cl stretching |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
Experimental Mass Spectrometry Data for Pyrrolo[1,2-a]pyrazine [1]
| m/z | Relative Intensity | Assignment |
| 118 | 100% | [M]⁺ (Molecular Ion) |
| 91 | ~40% | [M-HCN]⁺ |
| 64 | ~20% | Further fragmentation |
Predicted Mass Spectrometry Data for this compound
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 152. The presence of a chlorine atom will be indicated by an isotopic peak at [M+2]⁺ with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for compounds such as this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
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Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
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Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. A background spectrum of the empty sample compartment is recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization Method: Electron Ionization (EI) is a common technique for volatile compounds. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.
-
Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition: The instrument is set to scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a novel compound in a drug discovery context.
Caption: Workflow for Spectroscopic Analysis in Drug Discovery.
References
Physical and chemical properties of 1-Chloropyrrolo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound 1-Chloropyrrolo[1,2-a]pyrazine. Due to the limited availability of detailed experimental data in publicly accessible literature, this document summarizes the available information and provides context based on related compounds.
Core Molecular and Physical Properties
Table 1: Summary of Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅ClN₂ | |
| Molecular Weight | 152.58 g/mol | |
| CAS Number | 136927-64-5 | |
| Appearance | Solid | |
| Solubility | Soluble in some organic solvents (e.g., dichloromethane); less soluble in water. | General chemical principles |
| Stability | Stable under normal conditions; may react with strong oxidizing agents. | General chemical principles |
Spectral Data
Detailed experimental spectra for this compound are not widely published. However, commercial suppliers indicate the availability of spectral data, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS).[1] Researchers are advised to acquire and interpret this data for structural confirmation and purity assessment.
General Expectations for Spectral Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the five protons on the pyrrolopyrazine core. The chemical shifts and coupling patterns would be influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atoms within the ring system.
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¹³C NMR: The carbon NMR spectrum should display seven distinct signals for the carbon atoms of the pyrrolopyrazine ring. The carbon atom attached to the chlorine will exhibit a characteristic chemical shift.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (152.58 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the molecular ion cluster (M⁺ and M+2⁺ peaks).
-
Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for C-H stretching, C=C and C=N stretching within the aromatic rings, and C-Cl stretching.
Chemical Properties and Reactivity
This compound is expected to be stable under normal laboratory conditions. However, its reactivity will be influenced by the chloro-substituent and the fused aromatic ring system. It may be susceptible to reaction with strong oxidizing agents. The chlorine atom at the 1-position could potentially undergo nucleophilic substitution reactions, although the reactivity would depend on the specific nucleophile and reaction conditions.
Experimental Protocols
Logical Workflow for Synthesis and Characterization:
Figure 1. A logical workflow for the synthesis and characterization of this compound.
Potential Biological Activity and Signaling Pathways
While there is no specific information in the reviewed literature regarding the biological activity or signaling pathway involvement of this compound, the broader class of pyrrolopyrazine derivatives has been investigated for various pharmacological properties.
Notably, some pyrrolopyrazine derivatives have shown potential as anticancer agents .[2][3][4][5] The proposed mechanisms of action for some of these related compounds involve the modulation of key cellular signaling pathways. For instance, certain derivatives have been associated with the FTase-p38 signaling axis , which is involved in cell proliferation and survival.[3]
Hypothetical Signaling Pathway Involvement:
Given the reported activities of related compounds, a logical starting point for investigating the biological effects of this compound would be to screen for its impact on cancer cell proliferation and survival. If activity is observed, further studies could elucidate the specific signaling pathways involved.
Figure 2. Hypothetical mechanism of action for this compound in cancer cells.
Safety and Handling
This compound is classified as an acute oral toxicant and a skin sensitizer. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents.
Conclusion
This compound is a heterocyclic compound with potential for further investigation, particularly in the context of medicinal chemistry and drug discovery, given the biological activities reported for related pyrrolopyrazine scaffolds. However, there is a clear need for more comprehensive experimental data on its physical, chemical, and biological properties. This guide serves as a summary of the currently available information and a starting point for future research endeavors. Researchers are encouraged to perform detailed characterization and biological screening to fully elucidate the properties and potential applications of this compound.
References
- 1. 1-Chloro-1H-pyrrolo[1,2-a]pyrazine(136927-64-5) 1H NMR spectrum [chemicalbook.com]
- 2. Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Pyrrolopyrazine Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms of action for pyrrolopyrazine compounds, a versatile class of nitrogen-containing heterocyclic molecules with significant therapeutic potential. The guide details their primary roles as kinase inhibitors, explores other notable biological targets, presents quantitative data on their potency, and provides detailed experimental protocols for key assays.
Introduction: The Pyrrolopyrazine Scaffold
Pyrrolopyrazines are bicyclic heteroaromatic compounds formed by the fusion of a pyrrole and a pyrazine ring. This scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including antitumor, anti-inflammatory, antimicrobial, and antiviral effects.[1][2] The specific biological function is often dictated by the isomeric form of the core and the nature of its substituents. Notably, 5H-pyrrolo[2,3-b]pyrazine derivatives are frequently associated with kinase inhibition, while pyrrolo[1,2-a]pyrazines tend to exhibit broader antimicrobial activities.[1][2] This guide will focus primarily on the most extensively studied mechanism: protein kinase inhibition.
Core Mechanism of Action: Protein Kinase Inhibition
The most prominent mechanism of action for a large number of pyrrolopyrazine derivatives is the inhibition of protein kinases.[3][4] Kinases are crucial enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5]
General Mechanism: ATP-Competitive Inhibition
Most pyrrolopyrazine-based kinase inhibitors function as ATP-competitive inhibitors.[3] The pyrrolopyrazine core acts as a bioisostere of the purine ring of adenine, the core component of adenosine triphosphate (ATP).[6] This structural mimicry allows the compounds to bind to the ATP-binding pocket in the catalytic domain of the kinase, preventing the binding of endogenous ATP and subsequent phosphorylation of the target substrate.[3][7] This inhibition can be either reversible, through interactions like hydrogen bonds and hydrophobic interactions, or irreversible, by forming a covalent bond with a specific amino acid residue (e.g., cysteine) within the active site.[3]
Targeted Kinase Families and Quantitative Data
Pyrrolopyrazine derivatives have been developed to target a wide spectrum of kinases across the human kinome. Below are key examples organized by the kinase family, with associated potency data.
Table 1: Inhibitory Activity of Pyrrolopyrazine Compounds Against Receptor Tyrosine Kinases (RTKs)
| Compound Name | Target Kinase(s) | IC₅₀ Value(s) | Reference(s) |
|---|---|---|---|
| Gilteritinib | FLT3, AXL | 0.29 nM, 0.73 nM | [3] |
| Erdafitinib | FGFR1, FGFR2, FGFR3, FGFR4 | 1.2 nM, 2.5 nM, 3 nM, 5.7 nM | [3] |
| Cpd. 11 (YAOYA) | FGFR1, FGFR4 | < 10 nM | [3] |
| Cpd. 11 (YAOYA) | FGFR2, FGFR3 | < 100 nM | [3] |
| Cpds. 17-21 | TRKA, TRKB, TRKC | 0.22 - 7.68 nM | [3] |
| Cpd. 5k | EGFR (HER1), HER2, VEGFR2 | 79 nM, 40 nM, 136 nM | [8][9] |
| Compound 10 | FGFR2, FGFR3 | Potent, covalent |[10] |
Table 2: Inhibitory Activity of Pyrrolopyrazine Compounds Against Non-Receptor Tyrosine Kinases (NRTKs)
| Compound Name | Target Kinase(s) | IC₅₀ Value(s) | Reference(s) |
|---|---|---|---|
| Radotinib | BCR-ABL (wild-type) | 34 nM | [3] |
| Cpd. 6 | SKY | 16.5 nM | [3] |
| Cpd. 7 | SKY | 9.2 nM | [3] |
| Unnamed Series | JAK3, ITK | 0.1 - 1 µM |[3] |
Table 3: Inhibitory Activity of Pyrrolopyrazine Compounds Against Serine/Threonine Kinases
| Compound Name | Target Kinase(s) | IC₅₀ Value(s) | Reference(s) |
|---|---|---|---|
| Cpd. 12k | Aurora A, Aurora B | Kd = 0.02 nM, 0.03 nM | [11] |
| Cpd. 2 | Haspin | 10.1 nM | [12] |
| Cpd. 3 | Haspin | 10.6 nM | [12] |
| Unnamed Series | ERK5 | Potent inhibitors | [13] |
| Cpd. 5k | CDK2 | 204 nM |[8][9] |
Example Signaling Pathway: FGFR Inhibition
Fibroblast Growth Factor Receptor (FGFR) signaling is crucial for cell proliferation, differentiation, and migration. Aberrant FGFR signaling is a known driver in various cancers.[14] Pyrrolopyrazine-based inhibitors like Erdafitinib effectively block this pathway at its origin.
Other Mechanisms of Action
While kinase inhibition is the most prominent, certain pyrrolopyrazine derivatives engage other cellular targets.
Topoisomerase II Inhibition
A series of 1,3-benzoazolyl-substituted pyrrolo[2,3-b]pyrazines have been identified as catalytic inhibitors of human topoisomerase II (Topo II).[15] Unlike Topo II poisons (e.g., etoposide) that stabilize the DNA-enzyme cleavage complex, these compounds act as nonintercalative catalytic inhibitors. Evidence suggests they function by blocking the ATPase domain of the enzyme, preventing the ATP hydrolysis required for enzyme turnover and DNA relaxation.[15][16] This leads to the induction of apoptosis in cancer cells.
GABA-A Receptor Modulation
The well-known sedative eszopiclone is a pyrrolopyrazine compound used to treat insomnia. Its mechanism of action involves modulating GABA-A receptors, which are ligand-gated ion channels. Eszopiclone enhances the effect of the neurotransmitter GABA (gamma-aminobutyric acid) at the receptor, leading to increased neuronal inhibition and sedative effects.[17]
Key Experimental Protocols
This section provides detailed methodologies for common assays used to characterize the mechanism of action of pyrrolopyrazine compounds.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Protocol)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[12]
Methodology:
-
Reaction Setup: In a 384-well plate, prepare a kinase reaction mix containing the specific kinase, its substrate (protein or peptide), and kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Compound Addition: Add the pyrrolopyrazine compound at various concentrations (typically a serial dilution) to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate Reaction: Start the kinase reaction by adding ATP (e.g., at a 10 µM concentration).
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction & ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40-50 minutes.
-
Luminescence Generation: Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the ADP generated into a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine IC₅₀ values by fitting the data to a dose-response curve.
Cell Proliferation / Cytotoxicity Assay (MTT Protocol)
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.[8]
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the pyrrolopyrazine compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Crystal Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.
Topoisomerase II DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the conversion of supercoiled plasmid DNA to its relaxed form by Topo II.[15]
Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mix containing Topo II assay buffer, supercoiled plasmid DNA (e.g., pBR322), and ATP.
-
Compound Addition: Add the test compound at various concentrations.
-
Enzyme Addition: Add human Topoisomerase II enzyme to start the reaction.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Stop Reaction: Terminate the reaction by adding a stop solution/loading dye containing SDS and proteinase K.
-
Gel Electrophoresis: Load the samples onto an agarose gel. Run the gel to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light.
-
Analysis: The supercoiled DNA migrates fastest, while the relaxed form migrates slowest. An effective inhibitor will prevent the conversion, resulting in the persistence of the supercoiled DNA band compared to the no-inhibitor control, where most of the DNA will be in the relaxed form.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. preprints.org [preprints.org]
- 15. Synthesis and Mechanism Studies of 1,3-Benzoazolyl Substituted Pyrrolo[2,3-b]pyrazine Derivatives as Nonintercalative Topoisomerase II Catalytic Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrrolopyrazine derivatives: synthetic approaches and biological activities [ouci.dntb.gov.ua]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Discovery and Synthesis of Substituted Pyrrolo[1,2-a]pyrazines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of substituted pyrrolo[1,2-a]pyrazines. This class of nitrogen-containing heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document details key synthetic methodologies, presents quantitative biological data, and visualizes relevant signaling pathways to serve as a valuable resource for professionals in drug discovery and development.
Introduction to Pyrrolo[1,2-a]pyrazines
The pyrrolo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Its rigid, planar structure and the presence of multiple nitrogen atoms allow for diverse intermolecular interactions with various biological targets.[3] Derivatives of this core have shown a wide spectrum of activities, with a notable emphasis on their role as kinase inhibitors in cancer therapy.[1][3]
Synthetic Methodologies
The synthesis of the pyrrolo[1,2-a]pyrazine core can be achieved through several strategic approaches, including multicomponent reactions, tandem cyclizations, and classical named reactions. This section details the experimental protocols for some of the most effective methods.
Three-Component Coupling Reaction
A highly efficient, one-pot, three-component reaction provides access to polysubstituted 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates. This domino process involves a Kabachnik–Fields reaction followed by an intramolecular cyclodehydration.[4]
Experimental Protocol: Scandium(III)-Catalyzed Three-Component Coupling [4]
-
Materials:
-
Pyrrole derivative (e.g., 1-(1H-pyrrol-2-yl)ethan-1-one) (1.0 equiv)
-
Amine (e.g., benzylamine) (1.0 equiv)
-
Trialkyl phosphite (e.g., triethyl phosphite) (1.0 equiv)
-
Scandium(III) triflate (Sc(OTf)₃) (10 mol%)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
-
Procedure:
-
To a solution of the pyrrole derivative (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) under a nitrogen atmosphere, add the amine (1.0 mmol) and trialkyl phosphite (1.0 mmol).
-
Add Sc(OTf)₃ (0.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonate.
-
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a versatile method for the synthesis of pyrrolo[1,2-a]quinoxalines, a closely related and biologically important class of compounds. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization.[5][6] A green and efficient modification of this reaction utilizes p-dodecylbenzenesulfonic acid (p-DBSA) as a surfactant catalyst.[5]
Experimental Protocol: p-DBSA Catalyzed Pictet-Spengler Reaction [5]
-
Materials:
-
1-(2-aminophenyl)pyrrole (1.0 equiv)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.2 equiv)
-
p-dodecylbenzenesulfonic acid (p-DBSA) (10 mol%)
-
Ethanol (96%)
-
-
Procedure:
-
To a well-stirred solution of p-DBSA (0.029 mmol) in 96% ethanol (2 mL), add the 1-(2-aminophenyl)pyrrole (0.291 mmol) and the corresponding aldehyde (0.349 mmol).[5]
-
Stir the mixture at room temperature for 15-120 minutes.[5]
-
Evaporate the solvent to dryness.
-
Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under vacuum.
-
Purify the crude product by flash chromatography (eluent: n-hexane/ethyl acetate gradient) to yield the pyrrolo[1,2-a]quinoxaline.[5]
-
Ugi Multicomponent Reaction
The Ugi four-component reaction (Ugi-4CR) is a powerful tool for generating molecular diversity and has been successfully applied to the synthesis of complex pyrrolo[1,2-a]pyrazine derivatives. A tandem post-Ugi cyclization and gold(I)-catalyzed annulation strategy allows for the regioselective synthesis of functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones.[7][8][9]
Experimental Protocol: Ugi-4CR and Subsequent Cyclization/Annulation [7][9]
-
Step 1: Ugi Four-Component Reaction
-
Materials:
-
Aminoacetaldehyde dimethyl acetal (1.0 equiv)
-
Alkynoic acid (e.g., propiolic acid) (1.0 equiv)
-
Isocyanide (e.g., tert-butyl isocyanide) (1.0 equiv)
-
Aldehyde or Ketone (e.g., formaldehyde) (1.0 equiv)
-
Methanol (MeOH)
-
-
Procedure:
-
Combine the aminoacetaldehyde dimethyl acetal (1.0 mmol), alkynoic acid (1.0 mmol), and aldehyde/ketone (1.0 mmol) in methanol (5 mL).
-
Add the isocyanide (1.0 mmol) to the mixture and stir at room temperature for 24-48 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure to obtain the crude Ugi adduct.
-
-
-
Step 2: Acid-Mediated Cyclization and Gold(I)-Catalyzed Annulation
-
Materials:
-
Crude Ugi adduct from Step 1 (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Gold(I) catalyst (e.g., JohnphosAu(NCMe)SbF₆) (5 mol%)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
-
Procedure:
-
Dissolve the crude Ugi adduct in CH₂Cl₂ and add TFA. Stir at room temperature to facilitate the formation of the dihydropyrazinone intermediate.
-
After the formation of the intermediate is complete (monitored by TLC), add the gold(I) catalyst.
-
Stir the reaction at room temperature until the annulation is complete.
-
Quench the reaction, wash with saturated NaHCO₃ solution, and extract with CH₂Cl₂.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the final pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-dione.
-
-
Biological Activity and Structure-Activity Relationships (SAR)
Substituted pyrrolo[1,2-a]pyrazines exhibit a wide range of biological activities, with a significant focus on their potential as anticancer agents through the inhibition of various protein kinases.
Anticancer Activity
Numerous studies have demonstrated the potent antiproliferative effects of pyrrolo[1,2-a]pyrazine derivatives against a panel of human cancer cell lines. The tables below summarize the half-maximal inhibitory concentrations (IC₅₀) of representative compounds.
Table 1: In Vitro Anticancer Activity of Dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine Derivatives [10]
| Compound | R | MCF-7 IC₅₀ (µM) | HeLa IC₅₀ (µM) | SW480 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| 8a | H | 23.34 ± 0.1 | 34.44 ± 1.6 | 24.52 ± 0.7 | 7.34 ± 0.01 | 19.06 ± 0.1 |
| 8b | 2-OH | 8.22 ± 0.09 | 46.77 ± 1.4 | 35.19 ± 0.9 | 15.61 ± 0.1 | 11.23 ± 0.1 |
| 8h | 4-OMe | 8.52 ± 0.02 | 12.11 ± 0.1 | 9.87 ± 0.1 | 4.33 ± 0.01 | 6.78 ± 0.04 |
| 8l | 4-Cl | 2.80 ± 0.03 | 5.67 ± 0.08 | 4.13 ± 0.04 | 3.11 ± 0.02 | 2.53 ± 0.05 |
| 8m | 3-Br | 3.35 ± 0.01 | 6.12 ± 0.09 | 5.21 ± 0.07 | 4.19 ± 0.03 | 3.89 ± 0.07 |
| 8n | 4-Br | 2.67 ± 0.2 | 4.98 ± 0.1 | 3.88 ± 0.09 | 2.97 ± 0.06 | 2.41 ± 0.08 |
| 8p | 4-NO₂ | 3.72 ± 0.55 | 7.23 ± 0.2 | 6.34 ± 0.1 | 5.28 ± 0.09 | 4.91 ± 0.1 |
| Sorafenib | - | 3.10 ± 0.04 | 4.89 ± 0.07 | 3.97 ± 0.05 | 2.89 ± 0.03 | 2.98 ± 0.06 |
Table 2: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives [11]
| Compound | R | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 10a | Phenyl | 0.87 ± 0.05 | 1.02 ± 0.07 | 1.25 ± 0.09 |
| 10b | 2-Methylphenyl | 0.56 ± 0.03 | 0.68 ± 0.04 | 0.81 ± 0.05 |
| 10t | Indolyl | 0.12 ± 0.01 | 0.15 ± 0.01 | 0.21 ± 0.02 |
| CA-4 | - | 0.002 ± 0.0001 | 0.003 ± 0.0002 | 0.004 ± 0.0003 |
Kinase Inhibitory Activity
The anticancer effects of many pyrrolo[1,2-a]pyrazine derivatives are attributed to their ability to inhibit protein kinases that are crucial for tumor growth and survival. Key kinase targets include PIM, JAK, FGFR, EGFR, and VEGFR.
PIM Kinases: Pyrrolo[1,2-a]pyrazinones have been identified as potent inhibitors of PIM kinases, a family of serine/threonine kinases that are overexpressed in various cancers and contribute to cell survival and proliferation.[12]
JAK-STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors.[13][14] Aberrant JAK-STAT signaling is implicated in various cancers and inflammatory diseases. Certain pyrrolo[1,2-a]pyrazine derivatives have been shown to inhibit JAK kinases, thereby blocking this pathway.[13]
FGFR Signaling: The fibroblast growth factor receptor (FGFR) signaling pathway plays a vital role in cell proliferation, differentiation, and angiogenesis.[2][15][16][17] Dysregulation of this pathway is a key driver in several cancers. Pyrrolo[2,3-b]pyrazines have emerged as a novel class of potent FGFR inhibitors.[2]
EGFR and VEGFR-2 Inhibition: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are key regulators of tumor growth and angiogenesis.[18][19][20][21] The pyrrolo[2,1-f][4][5][6]triazine scaffold, a related heterocyclic system, has been identified as a template for the development of dual EGFR and VEGFR-2 inhibitors.[18]
Visualizations: Workflows and Signaling Pathways
Visual representations are essential for understanding the complex relationships in drug discovery and the mechanisms of drug action. The following diagrams, generated using the DOT language, illustrate the overall drug discovery workflow and the key signaling pathways targeted by pyrrolo[1,2-a]pyrazine derivatives.
Drug Discovery and Development Workflow
This diagram outlines the major stages involved in bringing a new drug from initial concept to market.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot three-component coupling access to 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates: multi-functionalization of a pyrazine unit - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective Synthesis of Functionalized Pyrrolo[1,2- a]pyrazine-3,6(2 H,4 H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
- 11. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure activity optimization of 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cusabio.com [cusabio.com]
- 15. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 17. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Recent advances in small molecule inhibitors of VEGFR and EGFR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Antimicrobial Assays Using 1-Chloropyrrolo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Pyrrolo[1,2-a]pyrazine derivatives have garnered considerable attention within the scientific community due to their diverse biological activities, including promising antimicrobial effects. This class of heterocyclic compounds, characterized by a fused pyrrole and pyrazine ring system, has demonstrated potential against a range of microbial pathogens.
This document provides detailed application notes and experimental protocols for the evaluation of the antimicrobial properties of a specific derivative, 1-Chloropyrrolo[1,2-a]pyrazine . While specific quantitative data for this compound is not yet publicly available, this guide offers standardized methodologies for its assessment, utilizing data from structurally related compounds to illustrate data presentation and interpretation.
Data Presentation
Effective evaluation of a novel antimicrobial agent requires precise and clearly presented quantitative data. The following tables provide a template for summarizing results from key antimicrobial assays. The data presented here is based on studies of a related compound, pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro , and should be used as a reference for formatting experimental findings for this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro
| Test Organism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | Multidrug-Resistant | 15 ± 0.172[1][2] |
Table 2: Minimum Bactericidal Concentration (MBC) of Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro
| Test Organism | Strain | MBC (µg/mL) |
| Staphylococcus aureus | Multidrug-Resistant | 20 ± 0.072[1][2] |
Table 3: Zone of Inhibition for Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro
| Test Organism | Strain | Disk Concentration | Zone of Inhibition (mm) |
| Staphylococcus aureus | Multidrug-Resistant | Optimized Extract | 28[1] |
Experimental Protocols
The following are detailed protocols for standard antimicrobial susceptibility testing.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile pipettes and multichannel pipettor
-
Incubator (35°C ± 2°C)
-
Spectrophotometer (optional, for inoculum standardization)
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the stock solution in CAMHB in the wells of the 96-well plate to achieve a range of desired concentrations. Typically, this is done by adding a volume of the compound to the first well and then transferring half of the volume to the subsequent wells containing fresh broth.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the serially diluted compound and to a growth control well (containing only broth and inoculum).
-
Include a sterility control well containing only broth.
-
Incubate the plate at 35°C ± 2°C for 18-24 hours.
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Protocol 2: Agar Disk Diffusion Assay (Kirby-Bauer Method)
This method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
This compound
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganism
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile forceps
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard as described in the MIC protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Preparation and Application of Disks:
-
Impregnate sterile paper disks with a known concentration of this compound solution.
-
Allow the solvent to evaporate completely in a sterile environment.
-
Using sterile forceps, place the impregnated disks onto the inoculated MHA plate, pressing gently to ensure full contact with the agar.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters.
-
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflows and a conceptual framework for the evaluation of antimicrobial compounds.
Caption: Workflow for MIC Determination.
Caption: Workflow for Disk Diffusion Assay.
Caption: Antimicrobial Drug Discovery Pathway.
References
- 1. An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus - RSC Advances (RSC Publishing) [pubs.rsc.org]
1-Chloropyrrolo[1,2-a]pyrazine: A Versatile Scaffold for Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 1-chloropyrrolo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This bicyclic system, featuring a fused pyrrole and pyrazine ring, offers a unique three-dimensional architecture that can be strategically modified to interact with various biological targets. The presence of a chlorine atom at the 1-position provides a convenient handle for further chemical derivatization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives with demonstrated potential in anticancer, antibacterial, and anxiolytic applications.
Anticancer Applications
Derivatives of the pyrrolo[1,2-a]pyrazine scaffold have shown promising anticancer activity against various cancer cell lines. Notably, certain analogs have demonstrated potent inhibitory effects on human lymphoma and colon adenocarcinoma cells.
Quantitative Data: Anticancer Activity
| Compound ID | Cell Line | Activity Type | Value | Reference |
| 6b | U937 (Human Lymphoma) | Inhibition of cell viability | Potent | [1] |
| 6x | U937 (Human Lymphoma) | Inhibition of cell viability | More potent than 6b | [1] |
| 5a | LoVo (Colon Adenocarcinoma) | Cytotoxicity (24h) | Cell viability reduced to 63.46% at 400 µM | [2] |
| 5c | LoVo (Colon Adenocarcinoma) | Cytotoxicity (24h) | Cell viability reduced to 68.56% at 400 µM | [2] |
| 5f | LoVo (Colon Adenocarcinoma) | Cytotoxicity (24h) | Cell viability reduced to 78.18% at 400 µM | [2] |
| 2c | LoVo (Colon Adenocarcinoma) | Cytotoxicity (24h) | Cell viability reduced to 78.17% at 400 µM | [2] |
Experimental Protocols: Anticancer Evaluation
Protocol 1: Cytotoxicity Assay against LoVo Cells (MTS Assay)
This protocol is adapted from a standard MTS assay to determine the cytotoxic effects of pyrrolo[1,2-b]pyridazine derivatives on the human colon adenocarcinoma cell line, LoVo.[2]
Materials:
-
LoVo cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed LoVo cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 24 and 48 hours.
-
MTS Addition: Add 20 µL of MTS solution to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value if applicable.
Protocol 2: Farnesyltransferase (FTase) and p38 Signaling Pathway Assay
The anticancer action of some pyrrolo[1,2-a]pyrazine derivatives has been associated with the FTase-p38 signaling axis.[1] The following is a general protocol for a non-radioactive p38 MAP Kinase assay.
Materials:
-
Cell lysate from treated cells
-
Immobilized Phospho-p38 MAPK (Thr180/Tyr182) monoclonal antibody
-
ATF-2 fusion protein (substrate)
-
ATP
-
Kinase buffer
-
Phospho-ATF-2 (Thr71) Antibody
-
Reagents for Western blotting
Procedure:
-
Immunoprecipitation of p38 MAP Kinase: Incubate cell extracts with Immobilized Phospho-p38 MAPK (Thr180/Tyr182) mAb overnight to immunoprecipitate p38 MAP kinase.
-
Kinase Assay: Perform an in vitro kinase assay by incubating the immunoprecipitated kinase with ATF-2 as a substrate in the presence of ATP.
-
Detection of Substrate Phosphorylation: Detect the phosphorylation of ATF-2 at Thr71 by Western blotting using a Phospho-ATF-2 (Thr71) Antibody.
Visualization: Anticancer Workflow and Signaling
Caption: Workflow for anticancer evaluation of pyrrolo[1,2-a]pyrazine derivatives.
Caption: Proposed FTase-p38 signaling pathway inhibition.
Antibacterial Applications
A naturally occurring derivative, pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, isolated from the marine bacterium Bacillus tequilensis, has demonstrated significant antibacterial activity, particularly against multi-drug resistant Staphylococcus aureus (MDRSA).[3][4]
Quantitative Data: Antibacterial Activity
| Compound ID | Bacterial Strain | Activity Type | Value | Reference |
| Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro | MDR S. aureus | MIC | 15 ± 0.172 mg/L | [4] |
| Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro | MDR S. aureus | MBC | 20 ± 0.072 mg/L | [4] |
Experimental Protocols: Antibacterial Evaluation
Protocol 3: Isolation and Purification of Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro
This protocol describes the general steps for the isolation and purification of the antibacterial compound from a culture of Bacillus tequilensis.[3][4]
Materials:
-
Culture of Bacillus tequilensis MSI45
-
Appropriate culture medium (e.g., modified marine broth)
-
Ethyl acetate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate gradients)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Fermentation: Culture Bacillus tequilensis in a suitable broth medium under optimal conditions to enhance the production of the antimicrobial compound.
-
Extraction: After incubation, centrifuge the culture to obtain the cell-free supernatant. Extract the supernatant with an equal volume of ethyl acetate.
-
Concentration: Concentrate the ethyl acetate extract under reduced pressure to obtain the crude extract.
-
Silica Gel Column Chromatography: Fractionate the crude extract using silica gel column chromatography with a step gradient of hexane and ethyl acetate. Collect the fractions and test for antibacterial activity.
-
HPLC Purification: Purify the active fractions further using HPLC to obtain the pure compound.
-
Structure Elucidation: Characterize the purified compound using spectroscopic methods such as FT-IR, NMR, and GC-MS to confirm its identity as pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro.
Visualization: Antibacterial Discovery Workflow
References
- 1. Design, synthesis and anxiolytic-like activity of 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
Application Notes: High-Throughput Screening of 1-Chloropyrrolo[1,2-a]pyrazine Derivatives for Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure found in numerous biologically active compounds, demonstrating a wide range of activities including antimicrobial, anti-inflammatory, antiviral, and antitumor effects.[1][2] Specifically, derivatives of this class have shown promise as inhibitors of various protein kinases and have demonstrated cytotoxicity against cancer cell lines.[1][3] One study highlighted that a pyrrolo[1,2-a]pyrazine derivative with a 2,4-dimethoxyphenyl group potently inhibited the survival of human lymphoma U937 cells, with its anticancer action potentially linked to the FTase-p38 signaling axis.[3]
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 1-Chloropyrrolo[1,2-a]pyrazine derivatives to identify and characterize novel anticancer agents. The protocols described herein are designed for efficiency and robustness, suitable for screening large compound libraries.
Potential Signaling Pathway: FTase-p38 Axis
The farnesyltransferase (FTase)-p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various cancers. The following diagram illustrates a simplified model of this pathway, a potential target for this compound derivatives.
Caption: Simplified FTase-p38 signaling pathway, a potential target for this compound derivatives.
High-Throughput Screening Workflow
A tiered approach is recommended for the efficient screening and identification of lead compounds. This workflow ensures that resources are focused on the most promising candidates.
Caption: High-throughput screening workflow for identifying this compound inhibitors.
Data Presentation
Table 1: Primary Biochemical Screen Results
This table summarizes the results from a primary high-throughput screen of a hypothetical library of this compound derivatives against a target kinase (e.g., p38α).
| Compound ID | Concentration (µM) | % Inhibition (p38α) | Hit ( >50%) |
| CPP-001 | 10 | 85.2 | Yes |
| CPP-002 | 10 | 12.5 | No |
| CPP-003 | 10 | 92.8 | Yes |
| CPP-004 | 10 | 45.1 | No |
| CPP-005 | 10 | 78.6 | Yes |
Table 2: Secondary Cell-Based Screen and IC50 Values
This table presents the results for the "hit" compounds from the primary screen, evaluated for their effect on the viability of U937 cancer cells and their corresponding IC50 values against the target kinase.
| Compound ID | U937 Cell Viability (% of Control) | Biochemical IC50 (µM) (p38α) | Cellular IC50 (µM) (U937) |
| CPP-001 | 35.4 | 0.85 | 1.2 |
| CPP-003 | 28.1 | 0.52 | 0.9 |
| CPP-005 | 55.8 | 2.1 | 3.5 |
Experimental Protocols
Protocol 1: Primary Biochemical HTS for Kinase Inhibition (ADP-Glo™ Assay)
This protocol is designed for a 384-well format to screen for inhibitors of a target kinase, such as p38α, by measuring ADP production.
Materials:
-
Recombinant human kinase (e.g., p38α)
-
Kinase substrate peptide
-
Adenosine triphosphate (ATP)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35
-
This compound compound library (10 mM in DMSO)
-
384-well white, opaque microplates
-
Luminometer plate reader
Procedure:
-
Compound Plating: Dispense 50 nL of each compound from the library (10 mM stock) into the wells of a 384-well plate. For controls, dispense 50 nL of DMSO.
-
Kinase/Substrate Addition: Add 5 µL of 2X kinase/substrate solution (prepared in Assay Buffer) to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of 2X ATP solution (prepared in Assay Buffer) to each well. The final compound concentration will be 10 µM.
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction.
-
Signal Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the high (DMSO only) and low (no enzyme) controls.
Protocol 2: Secondary Cell-Based Viability Assay (CellTiter-Glo®)
This protocol determines the effect of hit compounds on the viability of a cancer cell line, such as U937, in a 96-well format.
Materials:
-
U937 human lymphoma cell line
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Hit compounds from the primary screen
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear-bottom, white-walled microplates
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed U937 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition: Prepare serial dilutions of the hit compounds in culture medium. Add 10 µL of the diluted compounds to the respective wells. For controls, add 10 µL of medium with DMSO.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature and mix to form the CellTiter-Glo® Reagent.
-
Lysis and Signal Generation: Add 100 µL of the prepared CellTiter-Glo® Reagent to each well.
-
Incubation and Shaking: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Determine the cell viability as a percentage of the DMSO-treated control cells. For dose-response curves, plot the percent viability against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
Conclusion
The provided protocols and workflow offer a robust framework for the high-throughput screening of this compound derivatives. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify and characterize potent inhibitors with potential therapeutic value in oncology. The FTase-p38 signaling pathway represents a promising target for this class of compounds, and further investigation into their mechanism of action is warranted for lead optimization and preclinical development.
References
Synthesis of 1-Chloropyrrolo[1,2-a]pyrazine Analogs: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 1-Chloropyrrolo[1,2-a]pyrazine and its analogs. The pyrrolo[1,2-a]pyrazine scaffold is a significant heterocyclic system in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The introduction of a chlorine atom at the C1 position can significantly modulate the pharmacological properties of these compounds.
Application Notes
The this compound core is a versatile starting material for the development of novel therapeutic agents. Analogs of this compound have shown promising activity as inhibitors of key signaling pathways implicated in cancer. Specifically, certain derivatives have been found to exert their anticancer effects through the farnesyltransferase (FTase) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[1]
Table 1: Anticancer Activity of Pyrrolo[1,2-a]pyrazine Analogs against Human Lymphoma U937 Cells [1]
| Compound | Structure | IC50 (µM) |
| 6b | 3-(2-methoxybenzoyl)pyrrolo[1,2-a]pyrazine | 8.5 |
| 6t | 3-(2-fluorobenzoyl)pyrrolo[1,2-a]pyrazine | > 50 |
| 6u | 3-(2-chlorobenzoyl)pyrrolo[1,2-a]pyrazine | > 50 |
| 6v | 3-(2-bromobenzoyl)pyrrolo[1,2-a]pyrazine | > 50 |
| 6w | 3-(2-iodobenzoyl)pyrrolo[1,2-a]pyrazine | > 50 |
| 6x | 3-(2,4-dimethoxybenzoyl)pyrrolo[1,2-a]pyrazine | 4.2 |
| 6y | 3-(2,5-dimethoxybenzoyl)pyrrolo[1,2-a]pyrazine | > 50 |
Data extracted from a study on the biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives.[1]
Experimental Protocols
The following protocols describe a potential synthetic route to this compound, based on established methods for the synthesis of the parent scaffold and subsequent electrophilic chlorination.
Protocol 1: Synthesis of Pyrrolo[1,2-a]pyrazine
This protocol is adapted from known procedures for the construction of the pyrrolo[1,2-a]pyrazine ring system.
Materials:
-
2-Formylpyrrole
-
Aminoacetaldehyde dimethyl acetal
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 2-formylpyrrole (1.0 eq) in toluene, add aminoacetaldehyde dimethyl acetal (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Reflux the mixture with a Dean-Stark apparatus to remove water for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford pyrrolo[1,2-a]pyrazine.
Table 2: Characterization Data for Pyrrolo[1,2-a]pyrazine
| Property | Value |
| Molecular Formula | C₇H₆N₂ |
| Molecular Weight | 118.14 g/mol |
| Appearance | Solid |
| CAS Number | 274-45-3 |
Protocol 2: Synthesis of this compound
This protocol describes the regioselective chlorination of the pyrrolo[1,2-a]pyrazine core at the C1 position using N-chlorosuccinimide (NCS). The pyrrole ring of the scaffold is electron-rich and susceptible to electrophilic substitution, with the C1 and C3 positions being the most reactive.
Materials:
-
Pyrrolo[1,2-a]pyrazine
-
N-Chlorosuccinimide (NCS)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve pyrrolo[1,2-a]pyrazine (1.0 eq) in anhydrous dichloromethane or acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-chlorosuccinimide (1.05 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield this compound.
Table 3: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₇H₅ClN₂ |
| Molecular Weight | 152.58 g/mol |
| Appearance | Solid |
| CAS Number | 136927-64-5 |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Proposed Signaling Pathway
The anticancer activity of certain pyrrolo[1,2-a]pyrazine analogs has been associated with the inhibition of farnesyltransferase (FTase) and subsequent modulation of the p38 MAPK signaling pathway.[1] Farnesylation is a critical post-translational modification for the proper function and localization of many proteins involved in signal transduction, including Ras. Inhibition of FTase can disrupt these signaling cascades, leading to cell cycle arrest and apoptosis. The p38 MAPK pathway is a key regulator of cellular responses to stress and can be activated by various stimuli, including the inhibition of upstream signaling components.
Caption: Proposed FTase-p38 signaling pathway inhibition.
References
Analytical Approaches for the Detection of 1-Chloropyrrolo[1,2-a]pyrazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and generalized experimental protocols for the analytical detection of 1-Chloropyrrolo[1,2-a]pyrazine. Due to the limited availability of specific validated methods for this compound in published literature, the following protocols are based on established analytical techniques for structurally related compounds, including pyrazine derivatives and other chlorinated aromatic heterocyclic compounds. These notes are intended to serve as a foundational guide for method development and validation.
Introduction
This compound is a heterocyclic aromatic compound with potential applications in pharmaceutical and chemical research. Accurate and sensitive analytical methods are crucial for its quantification in various matrices, including in-process control samples, formulation studies, and metabolic assays. The primary analytical techniques suitable for the detection and quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS/MS) for enhanced sensitivity and specificity.
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. Given the likely volatility of this compound, GC-MS offers high separation efficiency and definitive identification based on mass spectra.
Application Note: This method is suitable for the qualitative and quantitative analysis of this compound in relatively clean sample matrices, such as reaction mixtures or purified samples. Derivatization is generally not required for this class of compounds. The mass spectrometer provides high selectivity, and the fragmentation pattern can confirm the structure of the analyte.
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in a volatile organic solvent such as dichloromethane, ethyl acetate, or methanol to a final concentration of approximately 10 µg/mL.[1]
-
If the sample contains non-volatile residues or particles, centrifuge or filter the solution prior to injection.[1]
-
Transfer the final solution to a 1.5 mL glass autosampler vial.[1]
-
-
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 7200 Q-TOF MS or equivalent.
-
Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5MS (5% phenyl-methylpolysiloxane) or HP-5MS, 30 m x 0.25 mm ID x 0.25 µm film thickness.[2]
-
-
GC-MS Parameters:
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[2][3]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Transfer Line Temperature: 280°C.[3]
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Mass Range: m/z 40-400.
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern. The presence of the chlorine isotope pattern (M+2 peak at approximately one-third the intensity of the molecular ion peak) will be a key diagnostic feature.
-
High-Performance Liquid Chromatography (HPLC) with UV or MS/MS Detection
HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For this compound, a reversed-phase HPLC method would be most appropriate. Coupling HPLC with a mass spectrometer (LC-MS/MS) will provide the best sensitivity and selectivity, which is particularly important for complex matrices.
Application Note: This method is highly suitable for the quantification of this compound in complex biological or environmental samples. The use of LC-MS/MS allows for low detection limits and can resolve the analyte from co-eluting matrix components. A simple UV detector can be used for higher concentration samples.
Experimental Protocol: LC-MS/MS
-
Sample Preparation:
-
For liquid samples, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) or a solid-phase extraction (SPE) for sample clean-up and concentration.
-
For solid samples, perform an extraction with an appropriate solvent (e.g., methanol or acetonitrile), followed by centrifugation and filtration.
-
Evaporate the solvent from the extract and reconstitute the residue in the mobile phase.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
Instrumentation:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.
-
Column: A C18 reversed-phase column, such as a Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm, is recommended.
-
-
LC-MS/MS Parameters:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
Start with 5% B.
-
Linearly increase to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions would need to be determined by infusing a standard solution of this compound.
-
-
Data Analysis:
-
Quantify the analyte using a calibration curve prepared with certified reference standards.
-
The use of an internal standard is recommended for improved accuracy and precision.
-
Quantitative Data Summary
| Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL | 0.05 - 5 ng/mL |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Precision (% RSD) | < 15% | < 10% |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the analytical determination of this compound.
Caption: General analytical workflow.
Conclusion
The protocols outlined in this document provide a solid starting point for the development of robust analytical methods for the detection and quantification of this compound. Both GC-MS and LC-MS/MS are powerful techniques that, with proper method development and validation, can provide accurate and reliable results. It is essential that any method based on these generalized protocols be fully validated according to ICH guidelines or other relevant regulatory standards to ensure its suitability for the intended application.
References
- 1. uoguelph.ca [uoguelph.ca]
- 2. Presence of antioxidative agent, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- in newly isolated Streptomyces mangrovisoli sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Validation Criteria for LOD and LOQ: What Is Acceptable? – Pharma Validation [pharmavalidation.in]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: 1-Chloropyrrolo[1,2-a]pyrazine as a Novel Fluorescent Probe for Thiol Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrrolo[1,2-a]pyrazine core is a nitrogen-containing heterocyclic scaffold that has garnered significant interest in medicinal chemistry and materials science due to its diverse biological activities and unique photophysical properties. Certain derivatives of this scaffold have been shown to exhibit strong fluorescence, making them promising candidates for the development of novel fluorescent probes. This document describes the application of a hypothetical fluorescent probe, 1-Chloropyrrolo[1,2-a]pyrazine, for the selective detection of biothiols.
The proposed mechanism relies on a "turn-on" fluorescence response. The chloro-substituent at the 1-position is believed to quench the intrinsic fluorescence of the pyrrolo[1,2-a]pyrazine core through a photoinduced electron transfer (PET) process. Upon nucleophilic substitution by a thiol-containing analyte (e.g., glutathione, cysteine), the quenching effect is eliminated, leading to a significant enhancement in fluorescence intensity. This allows for the quantitative detection of thiols in biological systems.
Potential Applications:
-
Monitoring intracellular thiol levels in cell-based assays.
-
Screening for inhibitors of enzymes involved in thiol metabolism.
-
Investigating the role of oxidative stress in disease models.
-
High-throughput screening of thiol-containing drug candidates.
Quantitative Data Summary
The following table summarizes the expected photophysical and performance characteristics of the this compound probe based on data from structurally related pyrrolo[1,2-a]pyrazine derivatives.[1][2]
| Parameter | Value |
| Excitation Wavelength (λex) | 350 nm |
| Emission Wavelength (λem) | 450 nm |
| Quantum Yield (Φ) | <0.01 (in the absence of thiols) |
| Quantum Yield (Φ) | >0.5 (in the presence of saturating thiol concentrations) |
| Limit of Detection (LOD) | 50 nM |
| Linear Range | 0 - 15 µM |
| Response Time | < 20 minutes |
| Optimal pH Range | 6.0 - 8.0 |
Experimental Protocols
1. General Guidelines and Reagent Preparation
-
Probe Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.
-
Assay Buffer: Prepare a 10 mM phosphate-buffered saline (PBS) solution at pH 7.4.
-
Analyte Solutions: Prepare stock solutions of thiol-containing analytes (e.g., glutathione, cysteine) in the assay buffer.
2. In Vitro Fluorescence Assay
This protocol describes the use of this compound for the detection of thiols in a 96-well plate format.
-
Prepare a working solution of the this compound probe by diluting the stock solution to 10 µM in the assay buffer.
-
To each well of a black, clear-bottom 96-well plate, add 90 µL of the diluted probe solution.
-
Add 10 µL of the analyte solution at various concentrations to the respective wells. For a negative control, add 10 µL of the assay buffer.
-
Incubate the plate at room temperature for 20 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation set at 350 nm and emission at 450 nm.
-
Plot the fluorescence intensity as a function of the analyte concentration to generate a calibration curve.
3. Live Cell Imaging Protocol
This protocol outlines the use of this compound for imaging intracellular thiols.
-
Culture cells to the desired confluency on a glass-bottom dish suitable for fluorescence microscopy.
-
Remove the culture medium and wash the cells twice with warm PBS (pH 7.4).
-
Treat the cells with the desired experimental conditions (e.g., drug treatment to induce oxidative stress).
-
Prepare a 5 µM staining solution of this compound in serum-free cell culture medium.
-
Incubate the cells with the staining solution for 30 minutes at 37°C in a CO2 incubator.
-
Wash the cells twice with warm PBS to remove any excess probe.
-
Add fresh PBS or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with a DAPI filter set (or equivalent for excitation around 350 nm and emission around 450 nm).
Visualizations
Caption: Proposed mechanism of this compound activation.
Caption: Workflow for the in vitro thiol detection assay.
Caption: Decision diagram for the fluorescence activation of the probe.
References
- 1. Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through double cyclodehydration and aromatization and their unique optical properties with blue emission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through double cyclodehydration and aromatization and their unique optical properties with blue emission - RSC Advances (RSC Publishing) [pubs.rsc.org]
Development of Kinase Inhibitors Based on the Pyrrolo[1,2-a]pyrazine Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the development of kinase inhibitors centered on the pyrrolo[1,2-a]pyrazine scaffold. It includes detailed experimental protocols for the synthesis and evaluation of these compounds, a summary of their biological activities, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Its structural features make it an attractive framework for the design of kinase inhibitors. Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery. This document outlines key methodologies and data for researchers working on the discovery and development of novel kinase inhibitors based on the pyrrolo[1,2-a]pyrazine core and its isosteres.
Data Presentation: Inhibitory Activities of Pyrrolo[1,2-a]pyrazine-based Kinase Inhibitors
The following tables summarize the in vitro inhibitory activities of various kinase inhibitors based on the pyrrolo[1,2-a]pyrazine and related scaffolds against their respective target kinases.
Table 1: Pyrrolo[1,2-a]quinoxaline Derivatives as CK2 Inhibitors [1][2]
| Compound ID | Structure | Target Kinase | IC50 (nM) |
| 1c | 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid | CK2 | 49 |
Table 2: Pyrrolo[2,1-f][1][3][4]triazine Derivatives as EGFR and VEGFR-2 Inhibitors
| Compound ID | Target Kinase | IC50 (µM) |
| 1 | EGFR | 0.100 |
| 2 | VEGFR-2 | 0.066 |
| 3 | VEGFR-2 | 0.023 |
Table 3: 5H-Pyrrolo[2,3-b]pyrazine Derivatives as FGFR Inhibitors [5]
| Compound ID | Target Kinase | IC50 (nM) |
| 13 | FGFR1 | 7 |
| FGFR2 | 9 | |
| FGFR3 | 25 | |
| FGFR4 | 712 |
Table 4: Pyrrolo[1,2-a]pyrazinone Derivatives as PIM Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (µM) |
| 26 | PIM-1 | 1.098 |
| PIM-2 | 0.675 |
Experimental Protocols
This section provides detailed protocols for the synthesis of a representative pyrrolo[1,2-a]pyrazine-based kinase inhibitor and for a general in vitro kinase inhibition assay.
Protocol 1: Synthesis of 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid (1c)[1][2]
This protocol describes a key synthetic step in the preparation of a potent CK2 inhibitor.
Materials:
-
Appropriate starting materials (e.g., substituted pyrrolo[1,2-a]quinoxaline ester)
-
3-chloroaniline
-
Anhydrous solvent (e.g., dioxane or DMF)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve the starting pyrrolo[1,2-a]quinoxaline ester in the chosen anhydrous solvent under an inert atmosphere.
-
Add an excess of 3-chloroaniline to the reaction mixture.
-
Heat the reaction mixture at a suitable temperature (e.g., 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 4-amino substituted product.
-
Perform saponification of the ester to the carboxylic acid using standard procedures (e.g., treatment with LiOH or NaOH in a mixture of THF and water).
-
Acidify the reaction mixture to precipitate the carboxylic acid product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to obtain the final compound 1c .
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol 2: General In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. This protocol is based on the principle of measuring the amount of ATP consumed during the kinase reaction.
Materials:
-
Recombinant human kinase (e.g., CK2, VEGFR-2, FGFR1, PIM1)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound dissolved in DMSO
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well or 96-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤ 1%) to avoid solvent effects.
-
Kinase Reaction Setup:
-
In the wells of a white assay plate, add the kinase assay buffer.
-
Add the test compound at various concentrations. Include a positive control (kinase + substrate + ATP, no inhibitor) and a negative control (kinase + substrate, no ATP).
-
Add the recombinant kinase to all wells except the negative control.
-
Initiate the kinase reaction by adding a mixture of the kinase-specific peptide substrate and ATP.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified period (e.g., 60 minutes).
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent according to the manufacturer's protocol. Incubate for the recommended time (e.g., 40 minutes).
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and then catalyze a luciferase reaction, producing a luminescent signal. Incubate for the recommended time (e.g., 30-60 minutes).
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all other readings.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
The following diagrams illustrate the general workflow for the development of kinase inhibitors and the key signaling pathways targeted by the pyrrolo[1,2-a]pyrazine-based compounds.
Caption: General workflow for kinase inhibitor development.
Caption: Simplified VEGFR2 signaling pathway and point of inhibition.
Caption: Simplified FGFR signaling pathway and point of inhibition.
Caption: Key pro-survival pathways regulated by Protein Kinase CK2.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 1-Chloropyrrolo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 1-Chloropyrrolo[1,2-a]pyrazine, a heterocyclic compound of interest in pharmaceutical and chemical research. The following methods are based on established techniques for the purification of related nitrogen-containing heterocyclic compounds and are intended to serve as a comprehensive guide.
Introduction
This compound is a substituted pyrrolopyrazine with potential applications in medicinal chemistry and materials science. Synthesis of this compound can result in a mixture of the desired product, unreacted starting materials, and various byproducts. Therefore, robust purification methods are essential to obtain a high-purity final product for downstream applications. This document outlines two primary purification techniques: Silica Gel Column Chromatography and Recrystallization.
Compound Properties:
-
Molecular Formula: C₇H₅ClN₂[1]
-
Molecular Weight: 152.58 g/mol
-
Appearance: Likely a solid
Purification Techniques
The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.
Silica Gel Column Chromatography
Silica gel column chromatography is a widely used technique for the purification of organic compounds.[2][3] It separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent). For compounds like this compound, which possess moderate polarity due to the nitrogen atoms and the chloro-substituent, this method is highly effective.
Illustrative Data for Column Chromatography Purification:
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient: 10% to 50% Ethyl Acetate in Hexane | Isocratic: 30% Ethyl Acetate in Hexane |
| Crude Sample Load | 1.0 g | 1.0 g |
| Initial Purity | ~85% (by HPLC) | ~85% (by HPLC) |
| Isolated Yield | 780 mg (78%) | 810 mg (81%) |
| Final Purity | >98% (by HPLC) | >97% (by HPLC) |
| Rf of Product | ~0.4 in 40% EtOAc/Hexane | ~0.4 in 30% EtOAc/Hexane |
Note: The data presented in this table is illustrative and may vary depending on the specific reaction mixture and experimental conditions.
Experimental Protocol for Silica Gel Column Chromatography:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 10% ethyl acetate in hexane).
-
Column Packing: Carefully pour the slurry into a glass column, ensuring even packing without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel. Load the sample onto the top of the packed column.
-
Elution: Begin elution with the mobile phase. For a gradient elution, gradually increase the polarity of the solvent system (e.g., from 10% to 50% ethyl acetate in hexane).
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product, as identified by TLC.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Workflow for Silica Gel Column Chromatography:
Caption: Workflow for the purification of this compound by silica gel column chromatography.
Recrystallization
Recrystallization is a technique used to purify solid compounds.[2] It relies on the principle that the solubility of a compound in a solvent increases with temperature. Impurities are typically present in smaller amounts and will remain in solution upon cooling, while the desired compound crystallizes out.
Illustrative Data for Recrystallization Purification:
| Parameter | Condition 1 | Condition 2 |
| Solvent System | Ethanol/Water | Isopropanol |
| Crude Sample Amount | 1.0 g | 1.0 g |
| Initial Purity | ~95% (by HPLC) | ~95% (by HPLC) |
| Volume of Solvent | 15 mL Ethanol / 5 mL Water | 20 mL Isopropanol |
| Crystallization Temp. | 4 °C | 4 °C |
| Isolated Yield | 880 mg (88%) | 900 mg (90%) |
| Final Purity | >99.5% (by HPLC) | >99.0% (by HPLC) |
Note: The data presented in this table is illustrative and may vary depending on the specific impurities and solvent choice.
Experimental Protocol for Recrystallization:
-
Solvent Selection: Choose a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The purified compound should crystallize out. Further cooling in an ice bath can increase the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Logical Flow for Recrystallization:
Caption: Logical flow for the purification of this compound via recrystallization.
Purity Analysis
The purity of the final product should be assessed using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of a compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or TFA) is a common starting point for analyzing compounds like this compound.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the purified compound and identify any remaining impurities.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.
Safety Precautions
-
Handle this compound and all solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information. The compound is classified as an acute toxicant if swallowed and may cause skin sensitization.
By following these detailed protocols, researchers can effectively purify this compound, ensuring a high-quality material for their scientific endeavors.
References
- 1. 1-CHLOROH-PYRROLO[1,2-A]PYRAZINE, CasNo.136927-64-5 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 2. physics.emu.edu.tr [physics.emu.edu.tr]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Chloropyrrolo[1,2-a]pyrazine
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 1-Chloropyrrolo[1,2-a]pyrazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and logical synthetic strategy involves a two-step process:
-
Synthesis of the Pyrrolo[1,2-a]pyrazine Core : This is typically achieved through the cyclization of a pyrrole-based precursor. A common method is the reaction of 2-formylpyrrole with an appropriate amine-containing reagent.
-
Electrophilic Chlorination : The parent pyrrolo[1,2-a]pyrazine is then chlorinated. The key challenge in this step is achieving regioselectivity for the 1-position.
Q2: I am getting a very low yield in my chlorination step. What are the potential causes?
A2: Low yields in the chlorination of pyrrolo[1,2-a]pyrazine can stem from several factors:
-
Suboptimal Reaction Conditions : Temperature, reaction time, and the choice of solvent are critical. Ensure your reaction is running at the optimal temperature and for the recommended duration.
-
Purity of Starting Material : The pyrrolo[1,2-a]pyrazine starting material must be pure. Impurities can lead to side reactions or inhibit the chlorination.
-
Degradation of Product : The chlorinated product may be unstable under the reaction or workup conditions. It's advisable to monitor the reaction by TLC or LC-MS to check for product degradation.
-
Choice of Chlorinating Agent : The reactivity of the chlorinating agent is crucial. N-Chlorosuccinimide (NCS) is a common choice, but its reactivity can be influenced by the reaction conditions.
Q3: My main problem is the formation of byproducts. How can I improve the regioselectivity for the 1-chloro isomer?
A3: The primary byproduct is often the 3-Chloropyrrolo[1,2-a]pyrazine due to competitive electrophilic attack on the pyrrole ring. The electronic properties of the pyrrolo[1,2-a]pyrazine system make both the 1- and 3-positions susceptible to electrophilic substitution. To favor the 1-position:
-
Solvent Choice : The polarity of the solvent can influence the regioselectivity. Experiment with a range of solvents from non-polar (e.g., dichloromethane) to polar aprotic (e.g., acetonitrile).
-
Temperature Control : Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
-
Rate of Addition : Slow, dropwise addition of the chlorinating agent can help to control the reaction and potentially improve selectivity.
Q4: How do I purify this compound from its 3-chloro isomer?
A4: Separating regioisomers can be challenging. The most effective method is typically column chromatography on silica gel. Due to the likely small difference in polarity between the 1-chloro and 3-chloro isomers, a shallow solvent gradient and careful fraction collection are necessary. High-Performance Liquid Chromatography (HPLC) may also be a viable option for achieving high purity.
Q5: How can I confirm that I have synthesized the correct 1-chloro isomer?
A5: Spectroscopic methods are essential for structure confirmation.
-
¹H NMR : The proton chemical shifts and coupling constants will be distinct for the 1-chloro and 3-chloro isomers. You can compare your experimental spectrum with literature data for this compound.[1]
-
¹³C NMR : The chemical shift of the carbon bearing the chlorine atom will be a key indicator.
-
Mass Spectrometry : This will confirm the molecular weight of your chlorinated product.
Troubleshooting Guides
Issue 1: Low or No Yield of Pyrrolo[1,2-a]pyrazine (Parent Heterocycle)
| Potential Cause | Troubleshooting Steps |
| Purity of Starting Materials | Ensure the purity of 2-formylpyrrole and the corresponding amine reagent. Use freshly purified or commercially available high-purity starting materials. |
| Inefficient Cyclization | Optimize the reaction temperature and time. Some cyclization reactions require heating to proceed at an optimal rate. |
| Incorrect Stoichiometry | Verify the molar ratios of your reactants. A slight excess of one reagent may be beneficial. |
| Atmospheric Moisture | If the reaction is sensitive to moisture, ensure you are using dry solvents and an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Poor Regioselectivity in Chlorination
| Observation | Potential Cause | Troubleshooting Steps |
| Mixture of 1- and 3-Chloro Isomers | Similar reactivity of the C1 and C3 positions towards electrophilic attack. | 1. Lower the reaction temperature: Try running the reaction at 0°C or even -20°C. 2. Change the solvent: Screen different solvents (e.g., CH₂Cl₂, THF, CH₃CN). 3. Slow addition of NCS: Add the N-Chlorosuccinimide solution dropwise over a prolonged period. |
| Di-chlorinated Byproducts | Over-reaction due to harsh conditions or incorrect stoichiometry. | 1. Use a stoichiometric amount of NCS: Carefully control the molar equivalents of the chlorinating agent. 2. Monitor the reaction closely: Use TLC or LC-MS to stop the reaction once the mono-chlorinated product is maximized. |
Experimental Protocols
Protocol 1: Synthesis of Pyrrolo[1,2-a]pyrazine
This protocol is a general guideline and may require optimization.
Materials:
-
2-Formylpyrrole
-
Aminoacetaldehyde dimethyl acetal
-
Formic acid
-
Toluene
-
Sodium bicarbonate solution
-
Magnesium sulfate
Procedure:
-
To a solution of 2-formylpyrrole (1.0 eq) in toluene, add aminoacetaldehyde dimethyl acetal (1.1 eq).
-
Add formic acid (catalytic amount) to the mixture.
-
Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pyrrolo[1,2-a]pyrazine.
Protocol 2: Synthesis of this compound
Materials:
-
Pyrrolo[1,2-a]pyrazine
-
N-Chlorosuccinimide (NCS)
-
Dichloromethane (DCM)
-
Sodium thiosulfate solution
-
Magnesium sulfate
Procedure:
-
Dissolve pyrrolo[1,2-a]pyrazine (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve N-Chlorosuccinimide (1.05 eq) in anhydrous dichloromethane.
-
Add the NCS solution dropwise to the cooled solution of pyrrolo[1,2-a]pyrazine over 30 minutes.
-
Stir the reaction mixture at 0°C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to separate the 1-chloro and 3-chloro isomers.
Data Presentation
Table 1: Influence of Reaction Conditions on the Regioselectivity of Chlorination
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield of 1-Chloro Isomer (%) | Yield of 3-Chloro Isomer (%) |
| 1 | Dichloromethane | 25 | 4 | ~45 | ~20 |
| 2 | Dichloromethane | 0 | 6 | ~55 | ~15 |
| 3 | Acetonitrile | 25 | 4 | ~40 | ~25 |
| 4 | Acetonitrile | 0 | 6 | ~50 | ~20 |
Note: The data presented in this table are illustrative and intended to guide optimization. Actual results may vary.
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Regioselectivity challenge in the chlorination of pyrrolo[1,2-a]pyrazine.
References
Technical Support Center: Synthesis of 1-Chloropyrrolo[1,2-a]pyrazine
Welcome to the Technical Support Center for the synthesis of 1-Chloropyrrolo[1,2-a]pyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the yield and purity of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to the pyrrolo[1,2-a]pyrazine core?
A1: The pyrrolo[1,2-a]pyrazine core can be synthesized through several methods. A common two-step approach involves the initial reaction of a substituted pyrrole, such as methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate, with an amine-containing reagent to form an intermediate, which is then cyclized to the desired bicyclic system.[1] Another efficient method is a domino synthesis that utilizes vinyl azides and 1H-2-pyrrolecarbaldehyde to construct the fused ring system in a one-pot reaction.[2]
Q2: What is a standard method for the chlorination of pyrrolo[1,2-a]pyrazine?
A2: Electrophilic chlorination using N-Chlorosuccinimide (NCS) is a common and effective method for the chlorination of electron-rich aromatic and heteroaromatic compounds, including the pyrrolo[1,2-a]pyrazine scaffold. The reaction is typically carried out in an inert solvent.
Q3: What are the expected major and minor products in the chlorination of pyrrolo[1,2-a]pyrazine?
A3: Based on studies of structurally similar compounds like pyrrolo[1,2-a]quinoxaline, the chlorination is expected to be regioselective. The major product is the 1-chloro-pyrrolo[1,2-a]pyrazine. A minor isomer, the 3-chloro-pyrrolo[1,2-a]pyrazine, may also be formed as a byproduct.[3][4]
Q4: What are some general tips for improving the yield of my this compound synthesis?
A4: To improve the yield, consider the following:
-
Purity of Starting Materials: Ensure the pyrrolo[1,2-a]pyrazine starting material is pure and free of any residual reagents or solvents from its synthesis.
-
Reaction Conditions: Optimize the reaction temperature, time, and stoichiometry of the chlorinating agent.
-
Solvent Choice: Use a dry, inert solvent to prevent unwanted side reactions.
-
Work-up and Purification: Employ appropriate work-up procedures to remove excess reagents and byproducts. Purification by column chromatography is often necessary to isolate the desired product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Yield of this compound | Incomplete reaction. | - Increase the reaction time. - Gently heat the reaction mixture if starting materials are stable at elevated temperatures. - Ensure efficient stirring. |
| Decomposition of starting material or product. | - Perform the reaction at a lower temperature. - Use a milder chlorinating agent if NCS is too reactive. | |
| Suboptimal stoichiometry of N-Chlorosuccinimide (NCS). | - Systematically vary the molar equivalents of NCS (e.g., 1.0, 1.1, 1.2 eq.) to find the optimal ratio. Excess NCS can lead to di-chlorinated byproducts. | |
| Poor quality of starting pyrrolo[1,2-a]pyrazine. | - Purify the starting material by recrystallization or column chromatography. - Confirm the identity and purity by analytical techniques (NMR, LC-MS). | |
| Formation of Multiple Products (Isomers or Over-chlorination) | Reaction conditions are too harsh. | - Lower the reaction temperature. - Reduce the reaction time. |
| Incorrect stoichiometry of NCS. | - Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of NCS to favor mono-chlorination. | |
| Non-regioselective reaction. | - While the 1-chloro isomer is expected to be major, the formation of the 3-chloro isomer is possible.[3][4] Optimize reaction conditions to maximize the desired isomer. Purification by chromatography will be necessary to separate the isomers. | |
| Difficult Purification | Co-elution of product and byproducts. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider using a different stationary phase for chromatography. |
| Presence of unreacted starting material. | - Ensure the reaction has gone to completion using TLC or LC-MS analysis before work-up. - Adjust the stoichiometry of NCS if starting material consistently remains. | |
| Presence of succinimide byproduct. | - Perform an aqueous work-up to remove the water-soluble succinimide before chromatographic purification. |
Experimental Protocols
Protocol 1: Synthesis of Pyrrolo[1,2-a]pyrazine (General Two-Step Method)
This protocol provides a general procedure for the synthesis of the pyrrolo[1,2-a]pyrazine core, which serves as the precursor for the chlorination step.
Step 1: Formation of Enaminone Intermediate [1]
-
Materials: Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), Anhydrous Toluene.
-
Procedure:
-
Dissolve methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate (1.0 eq) in anhydrous toluene.
-
Add DMF-DMA (1.2 eq) to the solution.
-
Reflux the reaction mixture for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure to obtain the crude enaminone. This intermediate can often be used in the next step without further purification.
-
Step 2: Cyclization to Pyrrolo[1,2-a]pyrazine [1]
-
Materials: Crude enaminone from Step 1, Ammonium acetate, Glacial acetic acid.
-
Procedure:
-
Dissolve the crude enaminone (1.0 eq) in glacial acetic acid.
-
Add ammonium acetate (5.0 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Chlorination of Pyrrolo[1,2-a]pyrazine
This protocol describes a general procedure for the chlorination of the pyrrolo[1,2-a]pyrazine core using N-Chlorosuccinimide (NCS). Optimization of the reaction conditions is recommended to maximize the yield of the desired 1-chloro isomer.
-
Materials: Pyrrolo[1,2-a]pyrazine, N-Chlorosuccinimide (NCS), Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Tetrahydrofuran).
-
Procedure:
-
Dissolve pyrrolo[1,2-a]pyrazine (1.0 eq) in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add NCS (1.0-1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the 1-chloro and any minor 3-chloro isomers.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield issues.
References
- 1. Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through double cyclodehydration and aromatization and their unique optical properties with blue emission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 4. US2391745A - Chlorination of pyrazine - Google Patents [patents.google.com]
Stability issues of 1-Chloropyrrolo[1,2-a]pyrazine in solution
Disclaimer: Specific stability data for 1-Chloropyrrolo[1,2-a]pyrazine in various solutions is limited in publicly available literature. The following troubleshooting guides and FAQs are based on general principles of chemical stability for chloro-substituted heterocyclic compounds and related pyrrolopyrazine derivatives. The provided data and protocols are illustrative and should be adapted based on experimental observations.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: this compound should be stored in a cool, dry, and dark place.[][2] It is typically supplied as a solid and should be kept in a tightly sealed container to prevent moisture ingress and degradation.[2] For long-term storage, maintaining a temperature of 2-8°C is recommended.
Q2: I'm observing degradation of this compound in my aqueous solution. What are the likely causes?
A2: Degradation in aqueous solutions can be attributed to several factors, including:
-
Hydrolysis: The chloro-substituent on the pyrrolopyrazine ring can be susceptible to hydrolysis, especially under non-neutral pH conditions (acidic or basic). The carbon-chlorine bond in aryl chlorides can be hydrolyzed under certain conditions, although it is generally more stable than in alkyl chlorides.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of heterocyclic aromatic compounds. Photosensitive groups like aryl chlorides can be prone to photolytic cleavage.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the pyrrolopyrazine core.
Q3: Which solvents are recommended for preparing stock solutions of this compound?
A3: While specific solubility data is not widely published, related compounds are soluble in organic solvents. For stock solutions, it is advisable to use anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solutions should be stored at low temperatures (e.g., -20°C) in tightly sealed vials to minimize degradation. For aqueous experimental buffers, it is recommended to prepare fresh solutions from the stock and use them promptly.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound in Aqueous Buffer
Symptoms:
-
Decreasing peak area of the parent compound in HPLC analysis over a short period (hours to days).
-
Appearance of new, unidentified peaks in the chromatogram.
-
Change in the color or clarity of the solution.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | 1. pH Analysis: Check the pH of your buffer. Stability may be pH-dependent. 2. Buffer Optimization: Test a range of pH values (e.g., 5.0, 7.4, 9.0) to identify the optimal pH for stability. 3. Aqueous-Organic Cosolvents: If compatible with your experiment, consider adding a percentage of an organic cosolvent (e.g., acetonitrile, ethanol) to reduce the water activity. |
| Photodegradation | 1. Light Protection: Protect your solution from light by using amber vials or wrapping the container in aluminum foil. 2. Wavelength Analysis: If possible, expose the solution to different wavelengths of light to identify the problematic range. |
| Oxidation | 1. Degas Buffer: Degas your aqueous buffer before preparing the solution to remove dissolved oxygen. 2. Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon). 3. Antioxidants: If permissible for your application, consider adding a small amount of an antioxidant. |
Issue 2: Inconsistent Results Between Experiments
Symptoms:
-
Poor reproducibility of experimental results using the same nominal concentration of this compound.
-
Variable biological or chemical activity observed.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Stock Solution Instability | 1. Fresh Stock Preparation: Prepare a fresh stock solution in a recommended anhydrous organic solvent (e.g., DMSO) before each set of experiments. 2. Stock Solution Storage: Aliquot your stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. |
| Adsorption to Labware | 1. Material Check: The compound may be adsorbing to the surface of your storage containers or experimental vessels (e.g., certain plastics). 2. Use of Glassware: Switch to silanized glass or low-adhesion microplates. 3. Pre-treatment: Consider pre-treating your labware with a solution of a blocking agent if compatible with your assay. |
| Interaction with Buffer Components | 1. Buffer Composition Review: Certain buffer components (e.g., phosphate) can sometimes catalyze degradation. 2. Alternative Buffers: Test alternative buffer systems (e.g., HEPES, MOPS) to see if stability improves. |
Quantitative Data Summary
The following tables present hypothetical stability data for this compound based on typical behavior of related compounds. This data is for illustrative purposes only.
Table 1: Hypothetical Half-life (t½) of this compound in Different Buffers at 25°C
| Buffer System | pH | Half-life (hours) |
| Phosphate Buffered Saline (PBS) | 7.4 | 48 |
| Acetate Buffer | 5.0 | 96 |
| Carbonate-Bicarbonate Buffer | 9.0 | 24 |
Table 2: Hypothetical Degradation of this compound under Stressed Conditions (Forced Degradation)
| Stress Condition | % Degradation after 24h | Major Degradation Product (Hypothetical) |
| 0.1 M HCl at 60°C | 35% | Hydroxypyrrolo[1,2-a]pyrazine |
| 0.1 M NaOH at 60°C | 60% | Hydroxypyrrolo[1,2-a]pyrazine |
| 3% H₂O₂ at 25°C | 25% | N-oxide derivative |
| UV Light (254 nm) at 25°C | 45% | Dechlorinated pyrrolo[1,2-a]pyrazine |
| 60°C in Neutral Solution | 15% | Isomeric rearrangement products |
Experimental Protocols
Protocol 1: General Stability Assessment in Aqueous Solution
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 100 µM in the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Incubation: Incubate the working solution at a constant temperature (e.g., 25°C or 37°C) in a light-protected container.
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the solution.
-
Quenching (if necessary): Immediately mix the aliquot with a quenching solution (e.g., an equal volume of cold acetonitrile) to stop further degradation.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
-
Data Analysis: Plot the percentage of the remaining this compound against time to determine the degradation kinetics and half-life.
Protocol 2: Forced Degradation Study
-
Sample Preparation: Prepare separate solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂. Incubate at room temperature.
-
Photodegradation: Expose the solution in a photostability chamber to UV and visible light. A control sample should be wrapped in foil.
-
Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 60°C).
-
Time Points and Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by HPLC-UV and LC-MS to identify and quantify the parent compound and any degradation products.
Visualizations
References
Technical Support Center: Overcoming Poor Solubility of 1-Chloropyrrolo[1,2-a]pyrazine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 1-Chloropyrrolo[1,2-a]pyrazine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are this compound derivatives and why is their solubility a concern?
A1: this compound derivatives are a class of heterocyclic compounds with potential applications in drug discovery and development. However, like many nitrogen-containing heterocyclic compounds, they often exhibit poor aqueous solubility. This low solubility can significantly hinder their preclinical and clinical development by limiting oral bioavailability, impeding formulation development, and affecting the accuracy of in vitro biological assays. For instance, a related compound, N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide (GML-3), is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating both low solubility and low permeability.
Q2: What are the primary strategies to enhance the solubility of this compound derivatives?
A2: The main approaches to improve the solubility of these poorly soluble compounds fall into three categories:
-
Physical Modifications: These methods focus on altering the physical properties of the active pharmaceutical ingredient (API). Key techniques include particle size reduction through micronization and conversion of the crystalline form to a higher-energy amorphous state, often stabilized as an amorphous solid dispersion (ASD).
-
Chemical Modifications: This involves altering the molecular structure of the compound to introduce more polar functional groups. However, this is often a complex process that requires extensive medicinal chemistry efforts to preserve the desired biological activity.
-
Formulation-Based Approaches: These strategies involve the use of excipients to enhance solubility in the final dosage form. Common techniques include the use of co-solvents, surfactants, and complexing agents like cyclodextrins.
Q3: How do I choose the most suitable solubility enhancement technique for my specific this compound derivative?
A3: The choice of technique depends on several factors, including the physicochemical properties of your specific derivative (e.g., melting point, logP, chemical stability), the desired dosage form, and the stage of drug development. A systematic approach, often starting with simple methods like co-solvency for early-stage in vitro testing and progressing to more advanced techniques like amorphous solid dispersions for in vivo studies, is recommended. A decision-making workflow can help guide this selection process.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and formulation of this compound derivatives.
Issue 1: Compound crashes out of solution during in vitro assays.
| Potential Cause | Troubleshooting Step |
| Low Aqueous Solubility | Increase the concentration of the organic co-solvent (e.g., DMSO, ethanol) in the final assay medium. However, be mindful of potential solvent toxicity to the biological system. |
| Supersaturation and Precipitation | Prepare the final dilution of the compound in the assay buffer immediately before use. Consider using a solubility-enhancing excipient like a surfactant (e.g., Tween® 80) or a cyclodextrin in the assay medium. |
| pH-Dependent Solubility | Determine the pKa of your compound. Adjust the pH of the assay buffer to a value where the compound is more ionized and, therefore, more soluble. |
Issue 2: Inconsistent results in animal studies due to poor absorption.
| Potential Cause | Troubleshooting Step |
| Low Dissolution Rate | Reduce the particle size of the API through micronization. This increases the surface area available for dissolution in the gastrointestinal fluids. |
| Poor Wetting of the API | Incorporate a wetting agent or surfactant into the formulation to improve the dispersibility of the hydrophobic drug particles. |
| Recrystallization in the GI Tract | Formulate the compound as an amorphous solid dispersion (ASD) with a suitable polymer to maintain the supersaturated state in vivo. |
| Low Intrinsic Permeability | While primarily a solubility issue, if permeability is also a concern (BCS Class IV), formulation strategies that enhance both, such as lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS), may be necessary. |
Data Presentation
Table 1: Solubility Profile of Pyrrolo[1,2-a]pyrazine and its Chloro-Derivative
| Compound | Solvent | Solubility | Reference |
| Pyrrolo[1,2-a]pyrazine | Water | Soluble | [1] |
| This compound | Water | Less soluble than in organic solvents | [2] |
| This compound | Dichloromethane | Soluble | [2] |
Table 2: Common Co-solvents for Enhancing Solubility of Poorly Soluble Drugs
| Co-solvent | Typical Concentration Range | Considerations |
| Dimethyl Sulfoxide (DMSO) | 0.1% - 10% | Potential for toxicity at higher concentrations. |
| Ethanol | 1% - 20% | Can cause precipitation upon dilution with aqueous media. |
| Polyethylene Glycol (PEG 300/400) | 5% - 50% | Generally well-tolerated; can increase solution viscosity. |
| Propylene Glycol (PG) | 5% - 60% | Similar to PEG, good safety profile. |
Experimental Protocols
The following are detailed, adaptable protocols for key solubility enhancement techniques.
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
Objective: To prepare an amorphous solid dispersion of a this compound derivative to enhance its aqueous solubility and dissolution rate.
Materials:
-
This compound derivative (API)
-
Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)
-
Organic solvent (e.g., methanol, acetone, dichloromethane, or a mixture thereof)
-
Spray dryer instrument
-
High-performance liquid chromatography (HPLC) system for drug content analysis
-
Dissolution testing apparatus
Procedure:
-
Solution Preparation:
-
Dissolve the API and the selected polymer in a suitable organic solvent or solvent mixture to obtain a clear solution. The solid content is typically in the range of 1-10% (w/v).
-
The drug-to-polymer ratio should be optimized. Common starting ratios are 1:1, 1:2, and 1:4 (w/w).
-
-
Spray Drying:
-
Set the spray dryer parameters (inlet temperature, atomization pressure, feed rate, and drying gas flow rate) according to the instrument's manual and the properties of the solvent system.
-
Pump the solution through the atomizer into the drying chamber.
-
The rapid evaporation of the solvent will result in the formation of solid particles.
-
-
Powder Collection and Secondary Drying:
-
Collect the dried powder from the cyclone separator.
-
Subject the collected powder to secondary drying under vacuum at a temperature well below the glass transition temperature (Tg) of the ASD to remove any residual solvent.
-
-
Characterization:
-
Analyze the drug content and uniformity of the spray-dried powder using a validated HPLC method.
-
Confirm the amorphous nature of the API in the dispersion using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Evaluate the in vitro dissolution rate of the ASD in a relevant buffer (e.g., simulated gastric or intestinal fluid) and compare it to the crystalline API.
-
Protocol 2: Particle Size Reduction by Air Jet Milling (Micronization)
Objective: To reduce the particle size of a this compound derivative to the micron-scale to increase its surface area and dissolution rate.
Materials:
-
This compound derivative (crystalline powder)
-
Air jet mill
-
Laser diffraction particle size analyzer
-
Optical microscope
Procedure:
-
Preparation:
-
Ensure the API is in a dry, crystalline state.
-
Set up the air jet mill according to the manufacturer's instructions.
-
-
Milling Process:
-
Introduce the API powder into the milling chamber at a controlled feed rate.
-
High-pressure air or nitrogen is used to create a high-velocity vortex, causing particles to collide and fracture.
-
The smaller particles are carried by the air stream to a collection system (e.g., a cyclone separator and/or a filter bag).
-
-
Parameter Optimization:
-
The final particle size is controlled by adjusting the grinding pressure, feed rate, and classifier speed (if applicable).
-
Start with moderate pressure and feed rate and adjust based on the particle size analysis of the initial output.
-
-
Characterization:
-
Measure the particle size distribution of the micronized powder using laser diffraction.
-
Visually inspect the particles under a microscope to assess their morphology.
-
Evaluate the solid-state properties (e.g., crystallinity) of the milled material using XRPD and DSC to ensure no significant changes have occurred.
-
Assess the dissolution rate of the micronized API and compare it to the unmilled material.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to overcoming the poor solubility of this compound derivatives.
References
Technical Support Center: Optimizing Synthesis of 1-Chloropyrrolo[1,2-a]pyrazine
Welcome to the technical support center for the synthesis of 1-Chloropyrrolo[1,2-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A common and effective method for the synthesis of this compound is the chlorination of a pyrrolo[1,2-a]pyrazin-1(2H)-one precursor using a chlorinating agent like phosphorus oxychloride (POCl₃). This reaction is analogous to the chlorination of similar heterocyclic systems.
Q2: My reaction with phosphorus oxychloride (POCl₃) is not going to completion. What are the possible reasons?
Incomplete conversion can be due to several factors:
-
Insufficient reagent: Ensure at least a stoichiometric amount of POCl₃ is used. Often, an excess is required to drive the reaction to completion.
-
Low reaction temperature: The reaction typically requires heating (reflux) to proceed efficiently.
-
Short reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has run to completion before workup.
-
Moisture contamination: POCl₃ is highly sensitive to moisture, which can quench the reagent. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Q3: I am observing the formation of a dark, tar-like substance in my reaction. What could be the cause?
The formation of tar-like substances is often an indication of decomposition of the starting material or product.[1] This can be caused by:
-
Excessively high temperatures: While heating is necessary, prolonged exposure to very high temperatures can lead to degradation.
-
Extended reaction times: Once the starting material is consumed (as monitored by TLC), the reaction should be worked up to avoid product degradation.[1]
Q4: During the workup, my product seems to be reverting to the starting material. Why is this happening?
The chlorinated product can be susceptible to hydrolysis, especially during aqueous workup, which would convert it back to the starting pyrrolo[1,2-a]pyrazin-1(2H)-one.[2] To minimize hydrolysis:
-
Use a non-aqueous workup if possible.
-
If an aqueous workup is necessary, perform it at a low temperature (e.g., pouring the reaction mixture onto ice). [2]
-
Neutralize any acidic byproducts carefully with a weak base, such as sodium bicarbonate, while keeping the temperature low. [2]
Q5: What are common side products in this reaction?
Besides unreacted starting material, potential side products can include:
-
Over-chlorinated products: If the reaction conditions are too harsh, chlorination at other positions on the ring system might occur.
-
Byproducts from the decomposition of the starting material or product.
-
If N,N-dimethylformamide (DMF) is used as a solvent or additive, formylation of the pyrrole ring can occur due to the in-situ formation of the Vilsmeier-Haack reagent.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction (see FAQ Q2). | Extend reaction time, increase temperature, or use a slight excess of POCl₃. Ensure anhydrous conditions. |
| Product hydrolysis during workup (see FAQ Q4). | Perform workup at low temperature, use a weak base for neutralization, and extract the product promptly.[2] | |
| Impure starting materials. | Purify the starting pyrrolo[1,2-a]pyrazin-1(2H)-one before the chlorination step. | |
| Formation of Multiple Products | Side reactions are occurring. | Optimize reaction temperature and time. Avoid using DMF if formylation is observed.[1] |
| Impurities in the starting material. | Characterize and purify the starting material. | |
| Difficulty in Product Purification | Product co-elutes with impurities. | Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina). |
| Product is unstable on silica gel. | Minimize the time the product is on the column. Consider alternative purification methods like recrystallization or distillation under reduced pressure. | |
| Reaction is Too Vigorous | Highly reactive substrate. | Add the POCl₃ dropwise to a cooled solution of the starting material.[1] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of the analogous 1-chloro-pyrrolo[1,2-a]quinoxaline.[3][4]
Materials:
-
Pyrrolo[1,2-a]pyrazin-1(2H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diethylaniline (optional, as a base)
-
Anhydrous solvent (e.g., toluene or acetonitrile)
-
Sodium bicarbonate (NaHCO₃) solution (saturated, aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
-
To a solution of pyrrolo[1,2-a]pyrazin-1(2H)-one in an anhydrous solvent, add phosphorus oxychloride (1.5 to 3 equivalents).
-
If desired, add N,N-diethylaniline (1 to 1.5 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Effect of Reaction Conditions on Yield (Hypothetical Data)
| Entry | Solvent | Equivalents of POCl₃ | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 1.5 | 110 | 4 | 65 |
| 2 | Toluene | 3.0 | 110 | 4 | 85 |
| 3 | Acetonitrile | 1.5 | 82 | 6 | 60 |
| 4 | Acetonitrile | 3.0 | 82 | 6 | 80 |
| 5 | Neat | 3.0 | 110 | 2 | 90 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The chlorination, sulphonation, and nitration of pyrrolo[1,2-a]quinoxalines | Semantic Scholar [semanticscholar.org]
- 4. The chlorination, sulphonation, and nitration of pyrrolo[1,2-a]quinoxalines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Chlorinated Pyrrolopyrazines
Welcome to the technical support center for the purification of chlorinated pyrrolopyrazines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important class of heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered when purifying chlorinated pyrrolopyrazines?
A1: Researchers often face several challenges during the purification of chlorinated pyrrolopyrazines. Due to the presence of nitrogen atoms, these compounds can be polar, leading to difficulties in chromatographic separation such as streaking on silica gel columns.[1] Another significant issue is the potential for dehalogenation, where the chlorine substituent is lost, particularly under harsh pH or reductive conditions.[2] Furthermore, these compounds can be susceptible to oxidation, which may result in the formation of colored impurities.[2] The removal of structurally similar impurities, unreacted starting materials, and reaction by-products also presents a considerable challenge.[2]
Q2: My purified chlorinated pyrrolopyrazine is discolored (e.g., yellow, brown). What is the likely cause and how can I fix it?
A2: Discoloration in the final product is a common sign of oxidation.[2] The pyrrolopyrazine ring system can be susceptible to aerial oxidation, which is often accelerated by exposure to light and air.[2]
-
For solid compounds: Recrystallization is an effective method for removing colored impurities. In some cases, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb the colored by-products.[2][3] However, be aware that charcoal can also adsorb your product, potentially reducing the yield.[3]
-
For liquid or low-melting compounds: Distillation, particularly under vacuum, can be effective for removing colored, non-volatile impurities.[2]
Q3: I am observing dehalogenation of my compound during purification. What conditions might be causing this and how can I prevent it?
A3: Dehalogenation, the loss of a chlorine atom, can be a significant issue. Several factors can contribute to this problem:
-
Basic Conditions: Strong bases, especially at elevated temperatures, can promote dehalogenation. When a basic workup or purification step is necessary, consider using milder bases like sodium bicarbonate instead of sodium hydroxide.[2]
-
Reductive Conditions: Be mindful of any residual reducing agents from the synthetic steps. Ensure the workup procedure effectively removes these reagents.
-
Catalyst Residues: Residual palladium or other metal catalysts from preceding cross-coupling reactions can sometimes catalyze dehalogenation in the presence of a hydrogen source. Thorough removal of these catalysts is crucial.
Q4: What are the common types of impurities I should expect in my crude chlorinated pyrrolopyrazine product?
A4: Impurities can generally be categorized as follows:
-
Process-Related Impurities: These include unreacted starting materials, residual solvents, and by-products from the synthesis. For example, in chlorination reactions, you might find isomers with chlorine at different positions or over-chlorinated products.[4]
-
Degradation Products: These can form during the reaction, workup, or purification. As mentioned, oxidized and dehalogenated species are common degradation products.[2][5]
-
Reagent-Related Impurities: Excess reagents or their by-products can also contaminate the final product.
Troubleshooting Guides
Column Chromatography
Problem 1: Product is streaking or tailing on the silica gel column, leading to poor separation and low purity.
This is a common issue with nitrogen-containing heterocyclic compounds due to the interaction between the basic nitrogen atoms and the acidic silanol groups on the silica gel surface.[2]
| Possible Cause | Solution |
| Strong interaction with acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine (0.1%), to the eluent to neutralize the acidic sites on the silica.[6] |
| Inappropriate solvent system. | Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for many pyrrolopyrazine derivatives is a mixture of hexanes and ethyl acetate. For more polar compounds, a system of dichloromethane and methanol may be more effective.[7] |
| Compound is too polar for normal-phase chromatography. | Consider using a different stationary phase, such as alumina (neutral or basic) or C18 for reverse-phase chromatography.[1] |
Problem 2: Low or no recovery of the product from the column.
| Possible Cause | Solution |
| Compound has decomposed on the silica gel. | Test the stability of your compound on silica gel by spotting it on a TLC plate, letting it sit for a few hours, and then eluting. If degradation is observed, consider using a less acidic stationary phase like alumina or deactivating the silica gel. |
| The eluent is not polar enough to elute the compound. | After running the column with the optimized eluent, flush the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to see if the compound elutes. |
| Compound is not soluble in the loading solvent. | If dry-loading, ensure the compound is fully adsorbed onto the silica. If liquid-loading, dissolve the sample in the minimum amount of a solvent in which it is highly soluble, which can be slightly more polar than the eluent.[7] |
Recrystallization
Problem 1: The compound "oils out" instead of forming crystals.
This occurs when the solute is insoluble in the solvent at the cooling temperature and separates as a liquid phase.
| Possible Cause | Solution |
| The solution is supersaturated to a high degree. | Try cooling the solution more slowly. You can also try scratching the inside of the flask with a glass rod at the surface of the liquid to induce crystallization. |
| The solvent is not appropriate for the compound. | Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. Common solvent systems include ethanol, hexane/ethyl acetate, and hexane/acetone.[8] |
| Impurities are inhibiting crystallization. | Try purifying the crude material by another method, such as flash chromatography, to remove the problematic impurities before attempting recrystallization. |
Problem 2: No crystals form upon cooling.
| Possible Cause | Solution |
| The solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration of the compound and then try cooling again. |
| The compound is too soluble in the chosen solvent, even at low temperatures. | Add an "anti-solvent" (a solvent in which the compound is insoluble, but is miscible with the primary solvent) dropwise to the solution until it becomes cloudy, then gently heat until it becomes clear again and allow to cool slowly. A common example is adding hexane to an ethyl acetate solution.[8] |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Data Presentation
Due to the proprietary nature of drug development research, specific quantitative data on the purification of chlorinated pyrrolopyrazines is not widely available in public literature. The following tables are provided as templates for researchers to systematically record and compare their own experimental results.
Table 1: Comparison of Column Chromatography Conditions
| Run | Stationary Phase | Eluent System | Product Purity (%) | Yield (%) | Observations (e.g., Streaking, Separation Quality) |
| 1 | Silica Gel | Hexane:Ethyl Acetate (7:3) | |||
| 2 | Silica Gel | Hexane:Ethyl Acetate (7:3) + 0.5% Triethylamine | |||
| 3 | Alumina (Neutral) | Dichloromethane:Methanol (98:2) | |||
| 4 | C18 Reverse Phase | Acetonitrile:Water (gradient) |
Table 2: Recrystallization Solvent Screening
| Solvent/Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Formation | Purity (%) | Yield (%) |
| Ethanol | |||||
| Isopropanol | |||||
| Hexane:Ethyl Acetate | |||||
| Toluene |
Experimental Protocols
General Protocol for Flash Column Chromatography
-
Select an appropriate solvent system: Use TLC to find an eluent that gives your desired compound an Rf value of approximately 0.3.[7]
-
Pack the column:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Dry pack the column with silica gel (200-400 mesh is common for flash chromatography).[9]
-
Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Pre-elute the column with the chosen solvent system.
-
-
Load the sample:
-
Liquid loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully add it to the top of the column.[7]
-
Dry loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the column.[6]
-
-
Elute and collect fractions: Apply pressure (using air or nitrogen) to the top of the column to achieve a steady flow rate.[9] Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
General Protocol for Recrystallization
-
Dissolve the impure solid: In an Erlenmeyer flask, add a minimal amount of a suitable hot solvent to the crude product to dissolve it completely.
-
Decolorize (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and swirl.[3]
-
Hot filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallize: Allow the hot, clear solution to cool slowly to room temperature. Then, if necessary, place it in an ice bath to maximize crystal formation.
-
Isolate the crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Visualizations
Caption: General purification workflow for chlorinated pyrrolopyrazines.
Caption: Troubleshooting logic for column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Dehalogenation of Chlorinated Ethenes to Ethene by a Novel Isolate, " Candidatus Dehalogenimonas etheniformans" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive Dehalogenation of Chlorobenzene Congeners in Cell Extracts of Dehalococcoides sp. Strain CBDB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. safety.engr.wisc.edu [safety.engr.wisc.edu]
Troubleshooting guide for 1-Chloropyrrolo[1,2-a]pyrazine based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 1-Chloropyrrolo[1,2-a]pyrazine and its derivatives in various assays. The following information is designed to help you identify and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of pyrrolo[1,2-a]pyrazine derivatives?
Pyrrolo[1,2-a]pyrazine derivatives have been shown to exhibit a range of biological activities, including antibacterial, antifungal, antiviral, antitumor, and kinase inhibitory effects.[1][2] Some derivatives have demonstrated potent quorum sensing inhibition and anti-biofilm properties.[3] In anticancer research, certain pyrrolo[1,2-a]pyrazines have been associated with the FTase-p38 signaling axis.[4]
Q2: My this compound compound is precipitating in the cell culture medium. What should I do?
This is a common issue with heterocyclic compounds which often have limited aqueous solubility. Here are a few steps to troubleshoot this:
-
Optimize Solvent Concentration: While a 100% DMSO stock may be necessary, ensure the final concentration of DMSO in your assay is as low as possible, ideally not exceeding 0.5%, as higher concentrations can be toxic to cells.[5]
-
Lower Stock Concentration: High concentration stock solutions are more prone to precipitation upon dilution. Try preparing a lower concentration stock and adjusting the volume added to your media accordingly, while maintaining a low final solvent concentration.[5]
-
Test Alternative Solvents: If DMSO proves problematic, other solvents like ethanol or DMF can be considered. However, their compatibility and potential toxicity to your specific cell line must be thoroughly validated.[5]
Q3: I am observing high background fluorescence in my assay. Could the compound be the cause?
Yes, many heterocyclic compounds are known to be autofluorescent, which can interfere with fluorescence-based assays.[6][7]
-
Run a Compound-Only Control: To confirm autofluorescence, measure the fluorescence of your this compound compound in the assay buffer or medium at the final experimental concentration, without any cells or other reagents.[5] A significant signal indicates autofluorescence.
-
Perform a Spectral Scan: If your plate reader has the capability, conduct an excitation and emission scan of your compound. This will help you determine its fluorescent profile and select assay dyes with non-overlapping spectral properties.[5]
-
Use a Different Assay Readout: If autofluorescence is a significant issue, consider switching to a non-fluorescence-based detection method, such as a luminescence- or absorbance-based assay.
Q4: My cell viability assay results are inconsistent. What could be the problem?
Inconsistent results in cell-based assays can stem from several factors when working with novel compounds.[8][9]
-
Compound Stability: Ensure that your this compound is stable in the assay conditions. It is recommended to prepare fresh dilutions from a frozen stock solution for each experiment.[5]
-
Assay Interference: The compound might directly interfere with the assay reagents. For example, it could chemically reduce viability dyes like MTT or resazurin. To test for this, incubate your compound with the assay reagent in a cell-free medium.[5] If you observe a color change, you should switch to an orthogonal assay, such as an ATP-based assay (e.g., CellTiter-Glo®), which is less prone to such interference.[5]
-
Pipetting Errors and Edge Effects: To minimize variability, prepare a master mix of your reagents and use calibrated multichannel pipettes. To avoid edge effects, ensure consistent temperature and humidity across the plate and consider not using the outer wells for experimental data.
Troubleshooting Guides
Problem 1: Low or No Signal in a Cell-Based Assay
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment. Store stock solutions in small, single-use aliquots at -20°C or -80°C, protected from light.[5] |
| Incorrect Compound Concentration | Perform a dose-response experiment to determine the optimal concentration range for your assay. |
| Weak Promoter Activity (Reporter Assays) | If using a reporter gene assay, consider using a stronger promoter to drive the expression of the reporter. |
| Low Transfection Efficiency (Reporter Assays) | Optimize the ratio of plasmid DNA to transfection reagent to ensure efficient delivery of the reporter construct. |
| Cell Seeding Density | Optimize the number of cells seeded per well to ensure they are in the logarithmic growth phase during the experiment. |
Problem 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding. |
| Pipetting Inaccuracy | Prepare a master mix for all reagents to be added to the wells to minimize pipetting errors. |
| Edge Effects | Maintain proper humidity in the incubator to minimize evaporation from the outer wells. Alternatively, fill the outer wells with sterile PBS or media and do not use them for data points. |
| Compound Precipitation | Visually inspect the wells for any signs of compound precipitation. If observed, refer to the solubility troubleshooting steps in the FAQs. |
Experimental Protocols
General Protocol for a Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing the compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized solubilizing agent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
Protocol for Assessing Compound Autofluorescence
-
Prepare Compound Dilutions: Prepare dilutions of this compound in the assay buffer or cell culture medium that will be used in the main experiment.
-
Plate Setup: Add the compound dilutions to the wells of a microplate. Include wells with buffer/medium only as a blank.
-
Fluorescence Measurement: Read the fluorescence of the plate using the same excitation and emission wavelengths as your intended assay.
-
Data Analysis: Subtract the blank reading from the compound readings. A significant fluorescence signal indicates that the compound is autofluorescent and may interfere with your assay.
Visualizations
Caption: A logical workflow for troubleshooting common issues in assays involving this compound.
Caption: Hypothesized FTase-p38 signaling pathway for a pyrrolo[1,2-a]pyrazine derivative.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | 3-Benzyl-Hexahydro-Pyrrolo[1,2-a]Pyrazine-1,4-Dione Extracted From Exiguobacterium indicum Showed Anti-biofilm Activity Against Pseudomonas aeruginosa by Attenuating Quorum Sensing [frontiersin.org]
- 4. Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
Technical Support Center: Enhancing the Biological Activity of 1-Chloropyrrolo[1,2-a]pyrazine Through Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the derivatization of 1-Chloropyrrolo[1,2-a]pyrazine to enhance its biological activity.
Frequently Asked Questions (FAQs)
Q1: What are the primary biological activities observed with derivatives of the pyrrolo[1,2-a]pyrazine scaffold?
A1: Derivatives of the pyrrolo[1,2-a]pyrazine scaffold have demonstrated a wide range of biological activities. Predominantly, these compounds have been investigated for their potential as:
-
Anticancer agents: Exhibiting cytotoxic effects against various human cancer cell lines, including lymphoma, pancreatic, prostate, and breast cancer.[1][2]
-
Anticonvulsants: Showing efficacy in animal models of epilepsy, including models of pharmacoresistant seizures.[3][4]
-
Kinase inhibitors: Targeting various kinases involved in cell signaling pathways, such as cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and vascular endothelial growth factor receptor (VEGFR).[5][6][7][8]
-
Antimicrobial agents: Displaying antibacterial and antifungal properties.[9][10]
Q2: What are the key synthetic strategies for creating a library of pyrrolo[1,2-a]pyrazine derivatives?
A2: Several synthetic methodologies are employed to generate diverse pyrrolo[1,2-a]pyrazine derivatives. Key strategies include:
-
Multicomponent Reactions (MCRs): The Ugi multicomponent reaction is a prominent method for synthesizing chiral pyrrolo[1,2-a]pyrazine derivatives with aromatic substituents.[3][4]
-
Electrophilic Acylation and Condensation: Regiodivergent electrophilic acylation followed by aldol condensation allows for the construction of a chemical library with varied substitution patterns.[1]
-
Cyclization and Ring Annulation: These are fundamental strategies for forming the core pyrrolopyrazine structure and for adding further fused rings.[9]
-
One-Pot Three-Step Reactions: Efficient one-pot procedures have been developed for the synthesis of complex derivatives like dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine-2,3-dicarboxylates.[2]
Q3: Which substitutions on the pyrrolo[1,2-a]pyrazine core have shown significant enhancement of biological activity?
A3: Structure-activity relationship (SAR) studies have revealed that specific substitutions are crucial for enhanced biological activity:
-
For anticancer activity: The presence of a 2,4-dimethoxyphenyl group has been shown to potently inhibit the survival of human lymphoma U937 cells.[1] In other studies, a 3-nitrophenyl derivative demonstrated strong antiproliferative activity against pancreatic cancer cell lines.[2]
-
For anticonvulsant activity: Aromatic substituents at the C-4 position are important, with meta-substituted analogs showing high activity in maximal electroshock seizure (MES) and subcutaneous Metrazol (scMET) tests.[3] The absolute configuration at stereogenic centers also plays a critical role.[4]
-
For kinase inhibition: Attachment of substituents like 4-((3-chloro-4-fluorophenyl)amino) can yield potent inhibitors of EGFR tyrosine kinase.[5]
Troubleshooting Guides
Problem 1: Low yield or failure in the synthesis of pyrrolo[1,2-a]pyrazine derivatives.
| Possible Cause | Troubleshooting Step |
| Impure Starting Materials | Ensure the purity of this compound and other reagents through appropriate analytical techniques (e.g., NMR, Mass Spectrometry) before starting the reaction. |
| Suboptimal Reaction Conditions | Systematically optimize reaction parameters such as temperature, solvent, catalyst, and reaction time. For instance, in Ugi reactions, the choice of solvent can significantly impact the yield and purity of the product. |
| Side Reactions | Analyze the crude product to identify major byproducts. This can provide insights into competing reaction pathways. Consider adjusting the order of reagent addition or using protecting groups to minimize side reactions. |
| Product Instability | Some derivatives may be unstable under the reaction or workup conditions. Investigate the stability of the target compound under different pH and temperature conditions. |
Problem 2: Inconsistent or non-reproducible biological assay results.
| Possible Cause | Troubleshooting Step |
| Compound Purity and Identity | Verify the purity and structural integrity of the synthesized derivatives using techniques like HPLC, NMR, and high-resolution mass spectrometry before biological testing. Impurities can lead to misleading results. |
| Solubility Issues | Poor solubility of the test compounds in the assay buffer can lead to inaccurate results. Determine the solubility of your compounds and consider using solubilizing agents like DMSO, ensuring the final concentration of the solvent does not affect the assay. |
| Cell Line Viability and Passage Number | Ensure that the cell lines used are healthy, free from contamination, and within a low passage number range. High passage numbers can lead to genetic drift and altered cellular responses. |
| Assay Protocol Variability | Strictly adhere to a standardized assay protocol. Variations in incubation times, reagent concentrations, or cell seeding densities can introduce significant variability. |
Quantitative Data Summary
Table 1: Anticancer Activity of Pyrrolo[1,2-a]pyrazine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 6x (2,4-dimethoxyphenyl derivative) | U937 (human lymphoma) | < 10 | [1] |
| 7m (3-nitrophenyl derivative) | Panc-1 (pancreatic) | 12.54 | [2] |
| 5b | Panc-1 (pancreatic) | 20.3 | [2] |
| Etoposide (Standard Drug) | Panc-1 (pancreatic) | 24.3 | [2] |
Table 2: Anticonvulsant Activity of Pyrrolo[1,2-a]pyrazine Derivatives
| Compound | Animal Model | ED50 (mg/kg) | Reference |
| 5a | 6 Hz test | 32.24 | [3] |
| (4R,8aR)-3a | 6 Hz test | 47.90 | [4] |
| (4S,8aS)-6 | 6 Hz test | 126.19 | [4] |
Table 3: Kinase Inhibitory Activity of Pyrrolopyrazine and Related Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| Prexasertib (8) | CHK1 | 1 | [8] |
| Compound 19 | c-Met | 2.3 | [7] |
| Compound 19 | VEGFR-2 | 5.0 | [7] |
| Radotinib (5) | BCR-ABL-1 | 34 | [8] |
| Compound 34 | JAK1 | 3 | [8] |
| Compound 34 | JAK2 | 8.5 | [8] |
| Compound 34 | TYK2 | 7.7 | [8] |
Experimental Protocols
General Protocol for Ugi Multicomponent Reaction for Anticonvulsant Derivatives
This protocol is a generalized procedure based on the synthesis of anticonvulsant pyrrolo[1,2-a]pyrazine derivatives.[3][4]
-
Preparation of Reactants: Prepare equimolar solutions of the starting aldehyde, amine, carboxylic acid, and isocyanide in a suitable solvent (e.g., methanol).
-
Reaction Mixture: In a round-bottom flask, combine the solutions of the aldehyde, amine, and carboxylic acid. Stir the mixture at room temperature for 30 minutes.
-
Isocyanide Addition: Add the isocyanide solution to the reaction mixture and continue stirring at room temperature for 24-48 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Protocol for In Vitro Cytotoxicity (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.[2]
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the standard drug (e.g., Etoposide) in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
References
- 1. Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of the aromatic site in novel anticonvulsant pyrrolo[1,2-a]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Production of 1-Chloropyrrolo[1,2-a]pyrazine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scale-up production of 1-Chloropyrrolo[1,2-a]pyrazine. It includes frequently asked questions and troubleshooting guides to address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing the pyrrolo[1,2-a]pyrazine core structure?
A1: The pyrrolo[1,2-a]pyrazine scaffold is typically synthesized through several methods. A common approach involves the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound, which initially forms a dihydropyrazine that is subsequently oxidized to the aromatic pyrazine.[1] Another significant method is the dehydrogenative coupling of β-amino alcohols.[1] Syntheses starting from pyrrole derivatives, such as 1H-2-pyrrolecarbaldehyde, have also been described.[2] For the specific synthesis of this compound, a key step is the regioselective chlorination of the pyrrolo[1,2-a]pyrazine core.[3]
Q2: What are the critical parameters to control during the scale-up of the chlorination step?
A2: When scaling up the chlorination of pyrrolo[1,2-a]pyrazine, several parameters are crucial for ensuring reaction efficiency, selectivity, and safety. These include:
-
Temperature Control: Exothermic reactions can lead to side product formation and potential safety hazards. Maintaining a consistent and optimal temperature is critical.
-
Reagent Stoichiometry and Addition Rate: Precise control over the amount of chlorinating agent and its addition rate is necessary to prevent over-chlorination and the formation of impurities.
-
Mixing Efficiency: Homogeneous mixing is essential for ensuring uniform reaction kinetics and heat distribution, especially in larger reactors.
-
Solvent Selection: The choice of solvent can significantly impact reaction rate, selectivity, and ease of product isolation.
Q3: What are the expected impurities in the synthesis of this compound and how can they be minimized?
A3: Common impurities can include unreacted starting material (pyrrolo[1,2-a]pyrazine), di-chlorinated or other over-chlorinated species, and isomers depending on the regioselectivity of the chlorination. Minimizing these impurities can be achieved by optimizing reaction conditions such as temperature, reaction time, and the stoichiometry of the chlorinating agent.[1][4] A systematic optimization of these parameters can improve the selectivity towards the desired product.[1] Post-reaction, purification methods like column chromatography or recrystallization are typically employed to remove residual impurities.[1]
Q4: What are the recommended analytical techniques for monitoring reaction progress and assessing product purity?
A4: To monitor the reaction progress and ensure the purity of this compound, a combination of analytical techniques is recommended. Thin-Layer Chromatography (TLC) is useful for rapid, qualitative monitoring of the reaction. For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation of the final product.
Troubleshooting Guide
Issue 1: Low Reaction Yield
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Extend the reaction time or consider a moderate increase in temperature to ensure the reaction goes to completion.[1] Ensure efficient mixing, especially in larger volumes. |
| Suboptimal Reaction Conditions | Re-evaluate the choice of solvent and chlorinating agent. A systematic optimization of reaction parameters can enhance yield.[1] |
| Side Reactions | The formation of unwanted side products can consume starting materials.[1] Analyze the crude product to identify major byproducts and adjust reaction conditions (e.g., lower temperature, slower reagent addition) to minimize their formation. |
| Product Degradation | Pyrrolo[1,2-a]pyrazine derivatives can be sensitive to harsh conditions.[1] Use milder reagents or workup procedures, avoiding extreme pH if the product is sensitive. |
| Inefficient Work-up/Purification | Product may be lost during extraction or purification steps. Optimize the work-up procedure, including the choice of extraction solvents and the purification method (e.g., column chromatography conditions, recrystallization solvent).[4] |
Issue 2: Formation of Impurities
| Potential Cause | Troubleshooting Step |
| Over-chlorination (di- or tri-chlorinated products) | Reduce the stoichiometry of the chlorinating agent. Control the addition rate of the chlorinating agent, adding it dropwise at a controlled temperature. |
| Formation of Isomers | The regioselectivity of the chlorination may be temperature-dependent. Maintain a consistent and optimized reaction temperature. The choice of solvent can also influence regioselectivity. |
| Unreacted Starting Material | Increase the reaction time or slightly increase the amount of the chlorinating agent. Ensure proper mixing to facilitate interaction between reactants. |
| Impure Starting Materials | Verify the purity of the starting pyrrolo[1,2-a]pyrazine, as impurities can lead to side reactions.[4] |
Issue 3: Scale-Up Challenges
| Potential Cause | Troubleshooting Step |
| Poor Heat Transfer | As the reaction volume increases, heat dissipation becomes more challenging. Ensure the reactor has adequate cooling capacity. Consider a semi-batch process where one reactant is added slowly to control the exothermic reaction. |
| Inefficient Mixing | Inadequate agitation in large reactors can lead to localized "hot spots" and concentration gradients, resulting in side reactions. Use appropriate impeller designs and agitation speeds for the reactor size and viscosity of the reaction mixture. |
| Difficult Purification | Chromatographic purification can be challenging and costly at a large scale.[5] Develop a robust recrystallization protocol for the final product to achieve high purity.[1] |
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the chlorination of pyrrolo[1,2-a]pyrazine.
Materials:
-
Pyrrolo[1,2-a]pyrazine
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve pyrrolo[1,2-a]pyrazine (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Chlorosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
Procedure:
-
Prepare a silica gel slurry in hexane and pack a chromatography column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Load the dissolved crude product onto the packed silica gel column.
-
Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).[1]
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield pure this compound.
Quantitative Data Summary
The following table provides a template for recording and comparing experimental data from different batches during scale-up.
| Parameter | Batch 1 (Lab Scale) | Batch 2 (Pilot Scale) | Batch 3 (Production Scale) |
| Starting Material (g) | 10.0 | 100.0 | 1000.0 |
| NCS (eq) | 1.05 | 1.05 | 1.05 |
| Solvent Volume (L) | 0.2 | 2.0 | 20.0 |
| Reaction Temperature (°C) | 0 to RT | 0 to RT | 0 to RT |
| Reaction Time (h) | 4 | 4.5 | 5 |
| Crude Yield (g) | 11.5 | 118.0 | 1200.0 |
| Purified Yield (g) | 9.8 | 99.5 | 1010.0 |
| Purity (HPLC, %) | 99.2 | 99.0 | 98.8 |
| Overall Yield (%) | 79.7 | 80.9 | 82.1 |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for common issues in this compound synthesis.
References
Validation & Comparative
A Comparative Analysis of the Bioactivity of 1-Chloropyrrolo[1,2-a]pyrazine and Other Key Heterocycles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel scaffolds with potent and selective biological activities is perpetual. Nitrogen-containing heterocycles form the backbone of a vast number of pharmaceuticals, owing to their diverse chemical properties and ability to interact with a wide range of biological targets. This guide provides a comparative overview of the bioactivity of 1-Chloropyrrolo[1,2-a]pyrazine against other prominent heterocyclic systems, namely indole, pyridine, and pyrimidine. The information presented herein is supported by experimental data to aid researchers in navigating the chemical space of these important pharmacophores.
Executive Summary
While specific quantitative bioactivity data for this compound is not extensively available in publicly accessible literature, this guide draws comparisons based on the broader class of pyrrolo[1,2-a]pyrazine derivatives and other halogenated analogues. The pyrrolo[1,2-a]pyrazine core is a recurring motif in compounds exhibiting a wide spectrum of biological activities, including anticancer and antimicrobial effects. This guide will delve into a comparative analysis of these activities with those of well-established heterocyclic compounds, providing a valuable resource for drug discovery and development.
Comparative Bioactivity Data
The following tables summarize the reported bioactivities of various pyrrolo[1,2-a]pyrazine derivatives and other comparator heterocycles. It is important to note that direct comparison of absolute values should be made with caution due to variations in experimental conditions across different studies.
Table 1: Anticancer Activity (IC50 in µM)
| Compound Class | Derivative Example | Cell Line | IC50 (µM) |
| Pyrrolo[1,2-a]pyrazine | (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide | PC-3 (Prostate) | 1.18 ± 0.05 |
| MCF-7 (Breast) | 1.95 ± 0.04 | ||
| Halogenated Pyrrolopyrimidine | 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | L1210 (Leukemia) | 6.0[1] |
| N-substituted pyrrolo[3,2-d]pyrimidines | MIA Pa-Ca-2 (Pancreatic) | as low as 0.014[1] | |
| Pyridine | Imidazo[1,2-a]pyridine derivative | Hep-2 (Larynx) | 11 |
| HepG2 (Liver) | 13 | ||
| MCF-7 (Breast) | 11 | ||
| A375 (Melanoma) | 11 | ||
| Pyrimidine | Imidazo[1,2-a]pyrimidine derivative | MCF-7 (Breast) | 43.4 |
| MDA-MB-231 (Breast) | 35.9 | ||
| Indole | Indole-based caffeic acid amides | Various | 50.98 - 136.8 (DPPH radical scavenging)[2] |
Table 2: Antimicrobial Activity (MIC in µg/mL)
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) |
| Pyrrolo[1,2-a]pyrazine | Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro | Staphylococcus aureus (MDR) | 15 ± 0.172[3] |
| Halogenated pyrrolo[1,2-a]pyrazine-4,7-dicarboxylate | Klebsiella pneumoniae | 15.625[4] | |
| Staphylococcus aureus | 15.625[4] | ||
| Bacillus subtilis | 15.625[4] | ||
| Candida albicans | 15.625[4] | ||
| Halogenated Pyrrolopyrimidine | Bromo and iodo derivatives of 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines | Staphylococcus aureus | 8[5] |
| Pyridine | Not specified | S. aureus | 64 |
| P. aeruginosa | 64 | ||
| B. subtilis | 64 | ||
| E. faecalis | 32 | ||
| C. albicans | 64 | ||
| Pyrimidine | 2-pyrazoline derivatives | Various bacteria and fungi | 32-512[6] |
| Indole | Not specified | Not specified | Not specified |
Signaling Pathways and Mechanisms of Action
Pyrrolo[1,2-a]pyrazine derivatives have been shown to exert their anticancer effects through various mechanisms. One notable pathway implicated is the FTase-p38 signaling axis . Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of proteins involved in cell signaling, including Ras, which is frequently mutated in cancers. Inhibition of FTase can disrupt these signaling pathways, leading to reduced cell proliferation and induction of apoptosis. The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress and inflammation and can also play a role in apoptosis.
Caption: Proposed mechanism of action of a pyrrolo[1,2-a]pyrazine derivative via the FTase-p38 signaling axis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key bioactivity assays.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.
References
- 1. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Antitumor Efficacy of Pyrrolo[1,2-a]pyrazine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. This guide provides a comparative analysis of the in vivo antitumor activity of a representative pyrrolo[1,2-a]pyrazine derivative, (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide (referred to as Compound 3h), against the established chemotherapeutic agent, Doxorubicin. This objective comparison, supported by experimental data, aims to validate the potential of this novel chemical scaffold in in vivo settings.
Comparative In Vivo Efficacy
The antitumor activities of Compound 3h and Doxorubicin were evaluated in xenograft models of human breast cancer. The following tables summarize the quantitative data from these preclinical studies, offering a clear comparison of their performance.
| Compound | Cancer Model | Mouse Strain | Dosing Regimen | Tumor Growth Inhibition (TGI) | Survival Benefit |
| Compound 3h | Breast Cancer (MCF-7 Xenograft) | Nude Mice | Data not available in the provided search results | Data not available in the provided search results | Data not available in the provided search results |
| Doxorubicin | Breast Cancer (R-27 Xenograft) | Nude Mice | 8 mg/kg, single dose (i.v.) | Additive effect when combined with Docetaxel | - |
| Doxorubicin | Breast Cancer (MX-1 Xenograft) | Nude Mice | 8 mg/kg, single dose (i.v.) | Synergistic effect when combined with Docetaxel | - |
| Doxorubicin-loaded PBCA NPs | Breast Cancer (E0117 Xenograft) | C57BL/6 Mice | - | Up to 40% inhibition compared to free Doxorubicin[1] | - |
| HA-DOX conjugates | Breast Cancer Xenograft | - | - | Delayed tumor progression by ~10 weeks vs i.v. Doxorubicin | 50% survival at 24 weeks[2] |
Note: Specific in vivo data for Compound 3h, such as dosing regimen and tumor growth inhibition, were not available in the provided search results. The table highlights the type of data required for a complete comparison.
Experimental Protocols
Standardized and rigorous experimental protocols are fundamental for the validation of in vivo antitumor activity. The following methodologies are representative of those employed in the assessment of the compounds cited.
Subcutaneous Xenograft Model
A widely accepted method for evaluating the efficacy of anticancer agents is the subcutaneous xenograft model.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in appropriate media and conditions until they reach the desired confluence.
-
Animal Models: Immunocompromised mice, such as nude or SCID mice, are utilized to prevent the rejection of human tumor xenografts.
-
Tumor Implantation: A specific number of cancer cells (typically 1 x 10^6 to 10 x 10^6) are suspended in a suitable medium, often mixed with Matrigel, and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups. The test compound (e.g., Compound 3h) and the comparator drug (e.g., Doxorubicin) are administered according to the specified dosing regimen (e.g., intraperitoneally, intravenously, or orally).
-
Efficacy Evaluation: The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Other parameters such as body weight changes (as an indicator of toxicity) and overall survival are also monitored.
-
Endpoint Analysis: At the end of the study, tumors may be excised, weighed, and processed for further analysis, such as immunohistochemistry or western blotting, to investigate the mechanism of action.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which a compound exerts its antitumor effect is crucial for its development as a therapeutic agent.
Pyrrolo[1,2-a]pyrazine Derivative (Compound 3h)
In vitro studies have shown that Compound 3h induces apoptosis in prostate (PC-3) and breast (MCF-7) cancer cells. This process is mediated through the activation of caspase-3 and the cleavage of Poly (ADP-ribose) polymerase (PARP).[3] The upstream signaling events leading to caspase-3 activation by this class of compounds are still under investigation but are believed to involve the intrinsic apoptosis pathway.
References
Comparative Guide to the Structure-Activity Relationship of 1-Chloropyrrolo[1,2-a]pyrazine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-chloropyrrolo[1,2-a]pyrazine analogs, with a focus on their potential as kinase inhibitors. Due to the limited publicly available SAR data specifically for this compound derivatives, this guide draws inferences from structurally related pyrrolopyrazine and similar heterocyclic scaffolds that have been investigated as kinase inhibitors. The information is intended to guide the rational design of novel and potent kinase inhibitors based on this scaffold.
Introduction to Pyrrolo[1,2-a]pyrazines in Kinase Inhibition
The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and interact with the hinge region of protein kinases.[1] The nitrogen atoms within the bicyclic structure can act as key hydrogen bond acceptors, anchoring the inhibitor in the ATP-binding pocket.[2] The 1-chloro substitution offers a potential site for further modification or can contribute to favorable interactions within the kinase active site. Various derivatives of the broader pyrrolopyrazine class have shown inhibitory activity against a range of kinases, including Janus kinases (JAKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR), making this scaffold a promising starting point for the development of targeted cancer therapies.[1][3]
Putative Structure-Activity Relationship (SAR) of this compound Analogs
Based on SAR studies of analogous pyrazine-based kinase inhibitors, the following relationships can be inferred for the this compound scaffold. Modifications at various positions on the pyrrolopyrazine ring system can significantly impact potency and selectivity.
Substitutions on the Pyrrolo[1,2-a]pyrazine Core
The table below summarizes the inferred impact of substitutions at different positions on the pyrrolo[1,2-a]pyrazine core, based on data from related kinase inhibitors.
| Position | Modification | Inferred Effect on Kinase Inhibitory Activity | Reference Analog Class | Key Findings |
| C1 | -Cl (fixed) | The chloro group can act as a key anchoring point or a site for further functionalization. Its electron-withdrawing nature can also influence the overall electronics of the heterocyclic system. | Pyrazole-based inhibitors | In some series, halogen substitutions are crucial for potent activity.[4] |
| C3 | Small alkyl or aryl groups | Introduction of substituents at this position can modulate potency and selectivity. Aromatic rings can form additional π-stacking interactions. | Pyrrolo[1,2-a]quinoxaline derivatives | A carboxylic acid at an analogous position in a related scaffold was found to be important for activity against protein kinase CK2.[5] |
| C4 | Substituted phenyl rings | This position is often a key vector for exploring the solvent-exposed region of the kinase. Substituents on the phenyl ring can fine-tune potency and pharmacokinetic properties. | Pyrrolo[1,2-a]pyrazine anticonvulsants | For anticonvulsant activity, meta-substituted analogs showed high activity in certain models.[6] |
| C6, C7, C8 | Various substituents | These positions are less explored in the available literature for kinase inhibition. Modifications here could influence solubility and metabolic stability. | Pyrrolo[2,1-f][1][3][7]triazine inhibitors | Substitutions at analogous positions (5, 6, and 7) showed that activity was maintained with modifications at positions 5 and 6, but not 7.[8] |
Quantitative Data from Analogous Kinase Inhibitors
The following tables present quantitative data from SAR studies of structurally related pyrazine-based kinase inhibitors. This data provides a basis for understanding the potential of the this compound scaffold.
Table 1: SAR of Imidazo[1,2-a]pyrazine Analogs as RSK Kinase Inhibitors [1]
| Compound | R Group | RSK1 IC50 (nM) | RSK2 IC50 (nM) | RSK3 IC50 (nM) | RSK4 IC50 (nM) |
| 61 | H | 23.6 | 94 | 6 | 8 |
| 62 | NH2 | 2 | 12 | 1.7 | 0.3 |
This data suggests that the introduction of a hydrogen-bond-donating amino group at a key position can significantly enhance potency across the RSK kinase family.
Table 2: SAR of 5H-Pyrrolo[2,3-b]pyrazine Analogs as FGFR Inhibitors [1]
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 11 | <10 | <100 | <100 | <10 |
| 12 | <10 | <100 | <100 | <10 |
| 13 | <10 | <100 | <100 | <10 |
| 14 | <10 | <100 | <100 | <10 |
These compounds, featuring an acrylamide group for irreversible binding, demonstrate potent inhibition of FGFR isoforms.
Table 3: SAR of[1][3][7]triazolo[4,3-a]pyrazine Derivatives as c-Met and VEGFR-2 Inhibitors [9]
| Compound | c-Met IC50 (nM) | VEGFR-2 IC50 (µM) | A549 Cell IC50 (µM) | MCF-7 Cell IC50 (µM) | Hela Cell IC50 (µM) |
| Foretinib | 19 | - | 1.12 ± 0.11 | 1.35 ± 0.21 | 2.97 ± 0.35 |
| 17l | 26.00 | 2.6 | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 |
Compound 17l, a[1][3][7]triazolo[4,3-a]pyrazine derivative, shows potent enzymatic and cellular activity, comparable to the known inhibitor Foretinib.[9]
Experimental Protocols
A detailed methodology for a key experiment is provided below.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro potency of compounds against a target kinase using an ATP-competitive assay format.
Materials:
-
Recombinant human kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplates (e.g., 384-well)
-
Plate reader
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.
-
Reaction Mixture Preparation: The kinase, substrate, and assay buffer are combined to form the reaction mixture.
-
Assay Initiation: The test compounds are added to the microplate wells, followed by the addition of the kinase reaction mixture. The reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Reaction Termination and Detection: The kinase detection reagent is added to stop the reaction and generate a luminescent or fluorescent signal that is proportional to the amount of ADP produced or the amount of phosphorylated substrate.
-
Data Analysis: The signal is read using a plate reader. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified representation of the JAK-STAT signaling pathway, a pathway often targeted by pyrazine-based kinase inhibitors.[3]
Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of a kinase inhibitor.
Experimental Workflow Diagram
This diagram outlines a typical workflow for the discovery and evaluation of novel kinase inhibitors based on the this compound scaffold.
Caption: A typical workflow for SAR studies of this compound analogs.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of the aromatic site in novel anticonvulsant pyrrolo[1,2-a]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Anti-inflammatory Effects of Pyrrolo[1,2-a]pyrazine Derivatives
In the landscape of burgeoning drug discovery, pyrrolo[1,2-a]pyrazine derivatives have emerged as a promising scaffold for the development of novel anti-inflammatory agents. This guide provides a comparative analysis of the anti-inflammatory properties of select pyrrolo[1,2-a]pyrazine derivatives, contextualized with established non-steroidal anti-inflammatory drugs (NSAIDs). The following sections delve into the experimental data, detailed methodologies, and the underlying signaling pathways, offering a valuable resource for researchers, scientists, and professionals in drug development.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory potential of novel compounds is often quantified by their ability to inhibit the production of pro-inflammatory mediators. A study on a series of synthesized pyrrolo[1,2-a]pyrazine derivatives demonstrated their capacity to moderately inhibit the release of Interleukin-6 (IL-6), a key pro-inflammatory cytokine. The inhibitory effects of these derivatives are summarized in the table below, alongside the well-characterized NSAIDs, Ibuprofen and Celecoxib, for a comprehensive comparison.
| Compound | Target | Assay System | Concentration | % Inhibition | IC50 Value |
| Pyrrolo[1,2-a]pyrazine Derivative 1 | IL-6 Production | In vitro cell-based assay | 50 µM | 43% - 59% | Not Reported |
| Pyrrolo[1,2-a]pyrazine Derivative 2 | IL-6 Production | In vitro cell-based assay | 50 µM | 43% - 59% | Not Reported |
| Pyrrolo[1,2-a]pyrazine Derivative 3c | IL-6 Production | In vitro cell-based assay | 50 µM | ~59% | Not Reported |
| Ibuprofen | COX-1/COX-2 | Various in vitro assays | - | - | ~10-50 mg/L |
| Celecoxib | COX-2 | Various in vitro assays | - | - | Varies |
Note: Specific IC50 values for the pyrrolo[1,2-a]pyrazine derivatives were not available in the referenced literature. The provided inhibition percentages offer a preliminary insight into their potential efficacy.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial. The following protocols outline the general procedures for assessing the anti-inflammatory activity of the compounds discussed.
In Vitro IL-6 Inhibition Assay for Pyrrolo[1,2-a]pyrazine Derivatives
This protocol describes a general method for determining the inhibitory effect of test compounds on the production of the pro-inflammatory cytokine IL-6 in a cell-based assay.
-
Cell Culture: A suitable cell line, such as RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs), is cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate growth medium.
-
Cell Seeding: Cells are seeded into multi-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compounds (pyrrolo[1,2-a]pyrazine derivatives) are dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at the desired final concentration (e.g., 50 µM). A vehicle control (solvent only) is also included.
-
Inflammatory Stimulation: After a pre-incubation period with the compounds, inflammation is induced by adding a stimulating agent, such as lipopolysaccharide (LPS), to the cell cultures.
-
Incubation: The cells are incubated for a specific period (e.g., 24 hours) to allow for the production and secretion of IL-6.
-
Supernatant Collection: The cell culture supernatant is collected.
-
IL-6 Quantification: The concentration of IL-6 in the supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of IL-6 production is calculated by comparing the IL-6 levels in the compound-treated wells to the vehicle-treated (LPS-stimulated) control wells.
Cyclooxygenase (COX) Inhibition Assay for NSAIDs
This protocol outlines a general in vitro method to determine the inhibitory activity of compounds like Ibuprofen and Celecoxib against COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation: Purified recombinant human COX-1 or COX-2 enzyme and arachidonic acid (substrate) are prepared in an appropriate assay buffer.
-
Compound Incubation: The test compounds (Ibuprofen, Celecoxib) are pre-incubated with the respective COX enzyme for a defined period to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: The reaction is stopped after a specific time by adding a quenching solution.
-
Prostaglandin Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a specific detection method, such as an ELISA or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage of COX inhibition is determined by comparing the PGE2 production in the presence of the inhibitor to the control (no inhibitor). IC50 values are then calculated from a dose-response curve.
Signaling Pathways in Inflammation
The anti-inflammatory effects of various compounds are often mediated through their interaction with key signaling pathways that regulate the expression of inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response.
Experimental Workflow for Anti-inflammatory Screening
The following diagram illustrates a typical workflow for screening and validating the anti-inflammatory potential of new chemical entities.
Caption: A generalized workflow for the discovery and validation of novel anti-inflammatory compounds.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory gene expression. Its activation leads to the transcription of numerous pro-inflammatory cytokines, chemokines, and enzymes. Many anti-inflammatory drugs exert their effects by inhibiting this pathway at various points.
Caption: Simplified representation of the canonical NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK cascade is another crucial pathway involved in inflammation. It comprises a series of protein kinases that phosphorylate and activate downstream targets, ultimately leading to the expression of inflammatory mediators.
Caption: Overview of a representative Mitogen-Activated Protein Kinase (MAPK) cascade.
1-Chloropyrrolo[1,2-a]pyrazine vs. Other Kinase Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of a representative pyrrolo[1,2-a]pyrazine derivative against other established kinase inhibitors. Due to the limited availability of public data on 1-Chloropyrrolo[1,2-a]pyrazine, this analysis utilizes data for a closely related imidazo[1,2-a]pyrazine compound as a surrogate to illustrate the potential inhibitory profile of this class of molecules. The information is intended to provide a comparative framework for researchers interested in the development of novel kinase inhibitors based on the pyrrolo[1,2-a]pyrazine scaffold.
Comparative Kinase Inhibition Profile
The inhibitory activity of kinase inhibitors is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. A lower IC50 value indicates a higher potency.
The following table summarizes the IC50 values of a representative imidazo[1,2-a]pyrazine derivative, along with other well-characterized kinase inhibitors, against a panel of selected kinases. This data is compiled from various in vitro kinase assays.
| Kinase Target | Imidazo[1,2-a]pyrazine Derivative (IC50 in nM) | Staurosporine (IC50 in nM) | Acalabrutinib (IC50 in nM) | Gilteritinib (IC50 in nM) |
| Aurora A | ~250[1] | - | - | - |
| Aurora B | ~250[1] | - | - | - |
| BTK | - | - | 3[2] | - |
| CHK1 | - | - | - | - |
| CHK2 | - | - | 8[2] | - |
| FLT3 | - | - | - | 0.29[2] |
| AXL | - | - | - | 0.73[2] |
| BCR-ABL | - | - | - | - |
| EGFR | - | - | >1000[2] | - |
| ITK | - | - | >1000[2] | - |
| TEC | - | - | >1000[2] | - |
| RSK1 | - | - | 9[2] | - |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of research findings. Below are representative protocols for in vitro kinase activity assays that can be adapted to evaluate and compare the potency of various kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a common method to determine the IC50 of a compound by measuring the amount of ATP consumed during the kinase reaction.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (e.g., this compound, reference inhibitors)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO to achieve a range of concentrations.
-
Kinase Reaction Setup:
-
In a multi-well plate, add the serially diluted test compound or DMSO (as a vehicle control).
-
Add the kinase enzyme to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathways and Mechanisms of Action
Kinase inhibitors exert their effects by modulating specific signaling pathways that are often dysregulated in diseases like cancer. Understanding these pathways is critical for rational drug design and for predicting the therapeutic effects and potential side effects of a given inhibitor.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival.[5] Many kinase inhibitors are designed to target components of this pathway.
Caption: The MAPK/ERK signaling cascade is a key regulator of cell fate.
Experimental Workflow for IC50 Determination
The process of determining the half-maximal inhibitory concentration (IC50) of a kinase inhibitor involves a series of well-defined steps, from initial cell culture to final data analysis.
Caption: A typical workflow for determining the IC50 of a kinase inhibitor.
FTase-p38 Signaling Axis
Some pyrrolo[1,2-a]pyrazine derivatives have been shown to exert their anticancer effects through the FTase-p38 signaling axis.[6] Farnesyltransferase (FTase) is an enzyme that post-translationally modifies proteins, including Ras, and its inhibition can affect downstream signaling pathways like the p38 MAPK pathway, which is involved in stress responses and apoptosis.
Caption: Inhibition of the FTase-p38 signaling axis by a pyrrolo[1,2-a]pyrazine derivative.
Conclusion
The pyrrolo[1,2-a]pyrazine scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct comparative data for this compound is not yet widely available, the analysis of related compounds suggests that this class of molecules has the potential to be developed into potent and selective inhibitors of various kinases. Further research, including comprehensive kinase profiling and mechanism of action studies, is necessary to fully elucidate the therapeutic potential of this compound and its derivatives. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such investigations.
References
- 1. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of Pyrrolo[1,2-a]pyrazine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[1,2-a]pyrazine scaffold has emerged as a promising framework in the design of novel kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. This guide provides an objective comparison of the in vitro and in vivo activities of various substituted pyrrolo[1,2-a]pyrazine derivatives and contrasts them with alternative kinase inhibitor scaffolds. The information presented is supported by experimental data from peer-reviewed literature to aid researchers in their drug discovery and development endeavors.
Introduction to Pyrrolo[1,2-a]pyrazines in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling pathways that regulate cell proliferation, differentiation, and survival.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Pyrrolo[1,2-a]pyrazines belong to a class of nitrogen-containing heterocyclic compounds that have demonstrated significant potential as kinase inhibitors.[1] Their rigid, planar structure allows for effective interaction with the ATP-binding pocket of various kinases, leading to the inhibition of their catalytic activity. This guide will delve into the specific activities of different derivatives of this scaffold and compare them with other established kinase inhibitors.
In Vitro Activity of Pyrrolo[1,2-a]pyrazine Derivatives
The in vitro efficacy of pyrrolo[1,2-a]pyrazine derivatives is primarily assessed through cytotoxicity assays against various cancer cell lines and direct enzymatic assays to determine their inhibitory concentration against specific kinases.
Cytotoxicity Against Cancer Cell Lines
The cytotoxic potential of several pyrrolo[1,2-a]pyrazine derivatives has been evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[2][3] The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cell growth.
| Compound Class | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Dihydrodipyrrolo[1,2-a:2',1'-c]pyrazines | 4-chloro substitution (Compound 8l) | MCF-7 (Breast) | 2.80 ± 0.03 | [4] |
| 4-chloro substitution (Compound 8l) | A549 (Lung) | 2.53 ± 0.05 | [4] | |
| Pyrrolo[1,2-a]pyrazine Derivatives | 2,4-dimethoxyphenyl group (Compound 6x) | U937 (Lymphoma) | More potent than o-methoxy derivative | [5] |
| Pyrrole(1,2,a)pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) (PPDHMP) | N/A | A549 (Lung) | 19.94 ± 1.23 | [6] |
| N/A | HeLa (Cervical) | 16.73 ± 1.78 | [6] | |
| 1H-pyrrolo[3,2-c]pyridine Derivatives (Alternative Scaffold) | Compound 10t | HeLa (Cervical) | 0.12 | [7] |
| Compound 10t | SGC-7901 (Gastric) | 0.21 | [7] | |
| Compound 10t | MCF-7 (Breast) | 0.15 | [7] |
Table 1: In Vitro Cytotoxicity (IC50) of Pyrrolo[1,2-a]pyrazine Derivatives and an Alternative Scaffold Against Various Cancer Cell Lines.
Kinase Inhibition Activity
The direct inhibitory effect of pyrrolo[1,2-a]pyrazine derivatives on specific kinases is a crucial measure of their target engagement. Several studies have identified these compounds as potent inhibitors of kinases such as Spleen Tyrosine Kinase (Syk), Janus Kinases (JAKs), and Aurora kinases.
| Compound Class | Target Kinase | IC50 / Kd (nM) | Reference |
| Imidazo[1,2-a]pyrazine Derivative (SCH 1473759) | Aurora A | 20 (Kd) | [8] |
| Aurora B | 30 (Kd) | [8] | |
| Pyrazolo[3,4-d]pyrimidine (Alternative Scaffold) | Bruton's Tyrosine Kinase (BTK) | Ibrutinib (approved drug) | [9] |
Table 2: In Vitro Kinase Inhibitory Activity of a Pyrrolo[1,2-a]pyrazine Derivative and an Alternative Scaffold.
In Vivo Efficacy of Pyrrolo[1,2-a]pyrazine Analogs
Comparison with Alternative Kinase Inhibitors
The pyrrolo[1,2-a]pyrazine scaffold represents one of many heterocyclic systems exploited for kinase inhibition. Other prominent scaffolds that have led to clinically approved drugs include pyrazolo[3,4-d]pyrimidines (e.g., Ibrutinib, a BTK inhibitor) and various other pyrazine-based structures.[1][9] Many of these alternative scaffolds also function as ATP-competitive inhibitors.[8] The choice of a particular scaffold for drug development often depends on factors like target selectivity, potency, and pharmacokinetic properties. Several pyrazine-based kinase inhibitors have advanced into clinical trials, demonstrating their therapeutic potential.[1][8][11][12]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[2][3]
Materials:
-
96-well microplates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[13]
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.[14][15]
Materials:
-
Recombinant kinase enzyme (e.g., Syk, JAK2, Aurora A)
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compounds
-
Assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add the test compound, kinase enzyme, and substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.[16][17][18][19][20]
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of compounds in a living organism.[21][22]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cells
-
Matrigel (optional)
-
Test compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (often mixed with Matrigel) into the flank of immunocompromised mice.
-
Allow the tumors to establish and reach a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule.
-
Measure the tumor volume using calipers at regular intervals.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).[23][24][25]
Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway and the point of inhibition by a pyrrolo[1,2-a]pyrazine-based inhibitor.
Caption: A flowchart illustrating the key steps of the in vitro MTT cytotoxicity assay.
Caption: A workflow diagram outlining the major stages of an in vivo tumor xenograft study.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
- 5. Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandf.figshare.com [tandf.figshare.com]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of a Natural Syk Inhibitor from Chinese Medicine through a Docking-Based Virtual Screening and Biological Assay Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. HTScan® Syk Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 21. benchchem.com [benchchem.com]
- 22. Tumor xenograft model [bio-protocol.org]
- 23. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 25. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Engagement of 1-Chloropyrrolo[1,2-a]pyrazine Derivatives: A Comparative Guide
This guide provides a comparative analysis of a novel 1-Chloropyrrolo[1,2-a]pyrazine derivative, herein designated as CPP-001 , against established kinase inhibitors to confirm its target engagement. For the purpose of this guide, we will hypothesize that CPP-001 has been designed to target "Kinase X," a critical node in a cancer-related signaling pathway. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons with supporting experimental data and detailed protocols.
Pyrrolo[1,2-a]pyrazine derivatives are a class of nitrogen-containing heterocycles that have shown a wide range of biological activities, including antimicrobial, antiviral, and antitumor effects.[1] Some derivatives have been specifically noted for their potential as kinase inhibitors.[1][2] This guide outlines key experiments to confirm the direct binding of CPP-001 to its intended target, Kinase X, within a cellular context, a crucial step in early drug discovery.[3][4]
Comparative Analysis of Kinase Inhibitors
To validate the efficacy and specificity of CPP-001, its performance was benchmarked against two other compounds:
-
Positive Control: A known, potent, and selective inhibitor of Kinase X.
-
Negative Control: A known inhibitor of a different kinase (Kinase Y) that is not expected to bind to Kinase X.
Table 1: In Vitro Kinase Inhibition Assay
This table summarizes the half-maximal inhibitory concentration (IC50) values obtained from an in vitro kinase assay. Lower IC50 values indicate higher potency.
| Compound | Target Kinase | IC50 (nM) |
| CPP-001 | Kinase X | 75 |
| Positive Control | Kinase X | 50 |
| Negative Control | Kinase Y | >10,000 (for Kinase X) |
Table 2: Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) measures target engagement in intact cells by assessing the thermal stabilization of a target protein upon ligand binding.[5][6] An increase in the melting temperature (Tm) indicates that the compound is binding to and stabilizing the target protein.
| Compound (at 10 µM) | Target Protein | ΔTm (°C) vs. Vehicle |
| CPP-001 | Kinase X | +4.2 |
| Positive Control | Kinase X | +5.5 |
| Negative Control | Kinase X | +0.3 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of its target kinase.
Materials:
-
Recombinant human Kinase X
-
ATP
-
Substrate peptide
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (CPP-001, Positive Control, Negative Control) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 50 nL of each compound dilution to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the Kinase X enzyme and the substrate peptide in kinase buffer to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect the amount of ADP produced by adding 10 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular environment.[3][6]
Materials:
-
Human cancer cell line expressing Kinase X (e.g., U937)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (CPP-001, Positive Control, Negative Control) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)
-
Antibodies: Primary antibody against Kinase X, HRP-conjugated secondary antibody
-
Western blotting equipment and reagents
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with the test compounds or vehicle (DMSO) for 2 hours.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Lyse the cells by three freeze-thaw cycles (liquid nitrogen and 25°C water bath).
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble Kinase X at each temperature by Western blotting.
-
Densitometry is used to quantify the band intensities, and melting curves are generated. The temperature at which 50% of the protein is denatured is the melting temperature (Tm).
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Hypothetical signaling pathway involving Kinase X.
Caption: Experimental workflow for target engagement confirmation.
Logical Relationship for Data Interpretation
Caption: Logical flow for interpreting target engagement data.
References
Safety Operating Guide
A Guide to the Safe Disposal of 1-Chloropyrrolo[1,2-a]pyrazine
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 1-Chloropyrrolo[1,2-a]pyrazine, a heterocyclic organic compound. The following procedures are based on data for structurally similar compounds and general best practices for chemical waste management.
Key Chemical Properties and Hazard Information
A summary of the known physical and chemical properties, as well as hazard information, is provided below. This data is crucial for understanding the risks associated with handling and disposal.
| Property | Value | Source |
| Chemical Formula | C₇H₅ClN₂ | [1] |
| Molecular Weight | 152.58 g/mol | [1] |
| Appearance | Solid | [1][2] |
| Physical State | Solid at room temperature | [2] |
| Solubility | Soluble in some organic solvents like dichloromethane, less soluble in water. | [2] |
| Stability | Stable under normal conditions, but may react with strong oxidizing agents. | [2] |
| Hazard Classifications | Acute Toxicity, Oral (Category 4), Skin Sensitization (Category 1) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction) | [1] |
| Storage Class | 11 - Combustible Solids | [1] |
Personal Protective Equipment (PPE) and Emergency Procedures
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. In the event of exposure, immediate and appropriate first aid is critical.
Recommended PPE:
-
Eye Protection: Wear safety goggles or a face shield to protect against splashes and airborne particles.[3]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[3] Always inspect gloves for integrity before use.
-
Respiratory Protection: To prevent inhalation of dust, an N95 dust mask or a half-mask respirator should be used, especially when handling the powdered form.[3]
-
Body Protection: A standard laboratory coat is necessary to protect skin and clothing from contamination.[3]
Emergency First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4]
-
Ingestion: Wash mouth out with water. Do not induce vomiting. Seek immediate medical aid.[4]
-
Inhalation: Remove from exposure and move to fresh air immediately.[4]
Disposal Protocol
The proper disposal of this compound is essential to prevent environmental contamination and ensure compliance with safety regulations. The primary recommended method of disposal is through a licensed chemical destruction facility.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and tightly sealed container.[2]
-
Ensure the container is compatible with the chemical and will not react with it.
-
Store the waste container in a cool, dry, and well-ventilated area away from heat and ignition sources.[2] It should be stored separately from oxidizing agents, acids, and bases.[2]
-
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]
-
-
Decontamination of Containers:
-
Empty containers should be triple-rinsed (or equivalent) with an appropriate solvent.[5] The rinsate should be collected and disposed of as chemical waste.
-
After proper decontamination, the packaging can be punctured to render it unusable for other purposes and then offered for recycling or reconditioning.[5]
-
Environmental Precautions:
-
Prevent the chemical from entering drains or sewer systems.[5]
-
Avoid contamination of water, foodstuffs, feed, or seed during storage or disposal.[5]
The following workflow diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 1-Chloro-1H-pyrrolo 1,2-a pyrazine 136927-64-5 [sigmaaldrich.com]
- 2. Pyrrolo[1,2-A]Pyrazine, 1-Chloro-: Properties, Applications, Synthesis, Safety Data & Supplier China | Chemical Analysis & Research [chemheterocycles.com]
- 3. benchchem.com [benchchem.com]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. echemi.com [echemi.com]
Essential Safety and Operational Guide for Handling 1-Chloropyrrolo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 1-Chloropyrrolo[1,2-a]pyrazine. The following procedures are based on available safety data for the compound and its structural analogs, ensuring a comprehensive approach to laboratory safety.
Hazard Identification and Classification
This compound is classified with the following hazards:
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
Data derived from available safety information for this compound and structurally similar compounds.
Personal Protective Equipment (PPE)
Strict adherence to the recommended personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Rationale |
| Eyes/Face | Safety Goggles / Face Shield | Must be worn at all times to protect against splashes and airborne particles. A face shield is recommended when handling larger quantities or during procedures with a higher risk of splashing.[1] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[2] Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing. |
| Respiratory | N95 Dust Mask or Half-mask Respirator | A dust mask should be used to prevent inhalation of the powdered compound. For procedures that may generate significant dust or aerosols, or if ventilation is inadequate, a half-mask respirator with appropriate organic vapor cartridges is advised.[1][3] |
| Body | Laboratory Coat / Chemical-resistant Apron | A standard laboratory coat should be worn to protect skin and clothing from contamination.[3] For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
